MS159
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H40N8O10 |
|---|---|
Peso molecular |
828.8 g/mol |
Nombre IUPAC |
N-cyclopropyl-N-[[4-[[5-[3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propoxy]pyridin-2-yl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56) |
Clave InChI |
OBZWKPGPTCBYOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)OCCCNC(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(=O)C7=CC8=C(C=C7)NC(=O)CO8 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MS159: A First-in-Class PROTAC Degrader of NSD2, IKZF1, and IKZF3
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis-targeting chimera (PROTAC) that potently degrades Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to the PWWP1 domain of NSD2. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NSD2, as well as the neosubstrates IKZF1 and IKZF3. The overexpression and aberrant activity of these proteins are implicated in the pathogenesis of multiple myeloma, making this compound a valuable tool for research and a potential therapeutic candidate. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to selectively eliminate target proteins. It forms a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins NSD2, IKZF1, and IKZF3. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target proteins, marking them for degradation by the 26S proteasome.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Binding Affinity and Degradation Potency
| Target | Assay | Metric | Value | Reference |
| NSD2-PWWP1 | Isothermal Titration Calorimetry (ITC) | Kd | 1.1 µM | [3] |
| NSD2 | Western Blot (293FT cells, 48h) | DC50 | 5.2 µM | [3] |
| NSD2 | Western Blot (293FT cells, 48h) | Dmax | >82% | [3] |
Table 2: Cellular Activity in Multiple Myeloma Cell Lines
| Cell Line | Assay | Metric | Value | Treatment Conditions | Reference |
| KMS11 | Cell Viability (CellTiter-Glo) | GI50 | 0.8 µM | 8 days | [4] |
| H929 | Cell Viability (CellTiter-Glo) | GI50 | 1.2 µM | 8 days | [4] |
| KMS11 | Protein Degradation (Western Blot) | - | Effective Degradation | 2.5 µM, 72h | [3] |
| H929 | Protein Degradation (Western Blot) | - | Effective Degradation | 2.5 µM, 72h | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature introducing this compound.
Protein Degradation Assay (Western Blot)
This protocol details the procedure for assessing the degradation of NSD2, IKZF1, and IKZF3 in cell lines treated with this compound.
1. Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., KMS11, H929) or 293FT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the measurement of cell viability in multiple myeloma cell lines following treatment with this compound.
1. Cell Seeding:
-
Seed KMS11 or H929 cells in opaque-walled 96-well plates at a density of 2,000 cells/well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 8 days).
3. Measurement of Cell Viability:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition) value.
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of multiple myeloma.
1. Cell Line and Animal Model:
-
Use a suitable human multiple myeloma cell line (e.g., KMS11) for implantation.
-
Use immunodeficient mice (e.g., NOD/SCID) of 6-8 weeks of age.
2. Tumor Implantation:
-
Harvest KMS11 cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells in 100 µL) into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
4. Compound Administration:
-
Prepare the formulation of this compound for in vivo administration (e.g., in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water).
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Administer the vehicle solution to the control group.
5. Monitoring and Data Collection:
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm target degradation).
6. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the observed anti-tumor effects.
Signaling Pathways
The degradation of NSD2, IKZF1, and IKZF3 by this compound has significant downstream effects on oncogenic signaling pathways in multiple myeloma.
NSD2 Signaling Pathway
Overexpression of NSD2 in multiple myeloma, often due to the t(4;14) translocation, leads to a global increase in histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). This epigenetic modification alters chromatin structure and promotes the expression of oncogenes, including c-MYC and members of the FGFR3 and WNT signaling pathways, thereby driving cell proliferation, survival, and drug resistance.[5][6]
IKZF1 and IKZF3 Signaling Pathway
IKZF1 and IKZF3 are critical transcription factors for the survival of multiple myeloma cells. They are key regulators of a transcriptional network that includes interferon regulatory factor 4 (IRF4) and c-MYC. The degradation of IKZF1 and IKZF3 disrupts this network, leading to the downregulation of c-MYC and subsequent induction of apoptosis in myeloma cells.[7][8]
Conclusion
This compound is a potent and selective degrader of NSD2, IKZF1, and IKZF3, demonstrating significant anti-proliferative activity in multiple myeloma cell lines. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable chemical probe for elucidating the complex roles of its target proteins in cancer biology. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and the broader application of PROTAC technology in oncology.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of MS159: A First-in-Class Degrader Targeting NSD2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and characterization of MS159, a pioneering heterobifunctional degrader targeting the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Overexpression, translocation, or mutation of NSD2 is a known oncogenic driver in various cancers, including multiple myeloma (MM) and acute lymphoblastic leukemia (ALL), making it a compelling therapeutic target.[1][2][3] this compound was developed as a proteolysis-targeting chimera (PROTAC) to induce the selective degradation of NSD2, offering a distinct and potentially more effective therapeutic strategy than traditional inhibition.[1][2][4]
Rationale and Design Strategy
NSD2 is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of Histone H3 at lysine (B10760008) 36 (H3K36me1/2).[5] This epigenetic mark is associated with active gene transcription, and its aberrant elevation due to NSD2 hyperactivity leads to oncogenic gene expression programs.[3][6] While inhibitors targeting NSD2's catalytic or reader domains have been developed, they have shown limited efficacy in suppressing cancer cell proliferation.[1][2]
The development of this compound employed the PROTAC technology, which utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. This compound is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to the target protein, NSD2 (derived from the NSD2-PWWP1 antagonist UNC6934).[7]
-
A ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2]
-
A flexible linker connecting the two ligands.
This design facilitates the formation of a ternary complex between NSD2, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of NSD2. To validate this mechanism, two structurally similar negative controls were also synthesized: MS159N1 , with diminished binding to CRBN, and MS159N2 , with diminished binding to NSD2.[1][2][4]
Mechanism of Action
This compound induces the degradation of NSD2 in a manner dependent on concentration, time, the CRBN E3 ligase, and the proteasome.[1][2][4] The process begins with this compound simultaneously binding to NSD2 and CRBN, bringing them into close proximity. This induced proximity allows the E3 ligase to tag NSD2 with ubiquitin molecules. The polyubiquitinated NSD2 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.
Caption: this compound forms a ternary complex to induce ubiquitination and proteasomal degradation of NSD2.
Quantitative Data Summary
The efficacy and characteristics of this compound have been quantified through various biochemical and cellular assays. The data below is summarized from studies in 293FT and multiple myeloma cell lines.
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Cell Line | Treatment Time | Value |
|---|---|---|---|
| DC50 (Half-maximal Degradation Conc.) | 293FT | 48 hours | 5.2 ± 0.9 µM[1] |
| Dmax (Maximum Degradation) | 293FT | 48 hours | >82%[1][8] |
Table 2: Binding Affinities to NSD2-PWWP1 Domain (via ITC)
| Compound | Target | Kd (µM) |
|---|---|---|
| This compound (Compound 9) | NSD2-PWWP1 | 1.1 ± 0.4[5] |
| UNC6934 (Parent binder) | NSD2-PWWP1 | 0.5 ± 0.3[5] |
| MS159N1 (CRBN control) | NSD2-PWWP1 | 0.9 ± 0.3[5] |
Table 3: Cellular Activity in Multiple Myeloma Cell Lines
| Cell Line | Assay | Treatment | Observation |
|---|---|---|---|
| KMS11, H929 | Protein Degradation | 2.5 µM this compound, 72h | Effective degradation of NSD2, IKZF1, and IKZF3[9] |
| KMS11, H929 | Cell Growth Assay | 2.5 µM this compound, 8 days | Effective inhibition of cell growth[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the discovery of this compound. The following are protocols for key experiments used in its characterization.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction of NSD2 protein levels following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: 293FT, KMS11, or H929 cells are seeded in appropriate culture plates. The following day, cells are treated with a dose-response of this compound (e.g., 0.5-10 µM) or a single concentration (e.g., 5 µM) for various time points (e.g., 0-72 hours).[1]
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Cell lysates are then cleared by centrifugation.
-
Protein Quantification: Protein concentration in the supernatant is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against NSD2. An antibody against a loading control (e.g., GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to the loading control.[10]
-
Mechanism of Action (MOA) Assays
-
Objective: To confirm that this compound-mediated degradation is dependent on the CRBN E3 ligase and the ubiquitin-proteasome system.
-
Methodology:
-
CRBN Competition: Cells are co-treated with 5 µM this compound and a high concentration (10 µM) of the CRBN ligand pomalidomide (B1683931) for 48 hours. Pomalidomide competes with this compound for binding to CRBN, and a rescue of NSD2 levels indicates CRBN-dependent degradation.[1]
-
CRBN Knockout (KO): Wild-type (WT) and CRBN-KO 293FT cells (generated via CRISPR-Cas9) are treated with this compound for 48 hours. A lack of NSD2 degradation in the KO cells confirms the requirement of CRBN.[1]
-
Proteasome Inhibition: Cells are co-treated with 5 µM this compound and a proteasome inhibitor (e.g., 5 µM MG132) or a neddylation inhibitor (10 µM MLN4924) for the final 6 hours of a 48-hour treatment period.[1] Blockade of degradation demonstrates reliance on the proteasome pathway.
-
Caption: Workflow for validating the CRBN- and proteasome-dependent mechanism of this compound.
NSD2 Signaling and Therapeutic Implications
NSD2 plays a critical role in tumorigenesis by altering the epigenetic landscape. By depositing H3K36me2 marks, it activates the transcription of genes involved in proliferation, survival, and metabolic reprogramming.[11][12] Pathways reported to be influenced by NSD2 include PI3K/Akt, TGF-β, and STAT3 signaling.[11][12][13] By degrading NSD2, this compound can reverse these oncogenic signatures.
An important finding was that this compound not only degrades NSD2 but also the CRBN neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos), which are known therapeutic targets in multiple myeloma.[1][2] This dual activity suggests that this compound may have a superior anti-myeloma effect compared to a molecule that only degrades NSD2. Indeed, this compound was shown to be significantly more effective at inhibiting the growth of multiple myeloma cell lines than its parent NSD2-binding molecule, UNC6934.[1]
Caption: this compound degrades NSD2, blocking the H3K36me2 modification and downstream oncogenic signaling.
Conclusion and Future Directions
The discovery of this compound represents a significant milestone in targeting NSD2. It serves as a first-in-class chemical probe that validates the PROTAC approach as a viable and potent strategy for eliminating this previously hard-to-drug oncoprotein.[1][14] this compound effectively induces degradation of NSD2 and the neosubstrates IKZF1/3, leading to potent anti-proliferative effects in multiple myeloma cells.[9] Furthermore, the compound was found to be bioavailable in mice, suggesting its potential for in vivo studies and as a lead for further therapeutic development.[2][4] The collective data establishes this compound and its associated controls as invaluable tools for dissecting the complex roles of NSD2 in both health and disease, paving the way for a new class of epigenetic cancer therapies.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of First-IN-Class NSD2 Degraders for Cancer Therapy - Lindsey James [grantome.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MS 159 Supplier | CAS 3031353-59-7 | this compound | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of MS159 in the NSD2 Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Receptor Binding SET Domain Protein 2 (NSD2) is a histone methyltransferase implicated in the pathogenesis of multiple cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][2] The targeted degradation of NSD2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism by which the proteolysis-targeting chimera (PROTAC) MS159, also referred to as compound 9, induces the degradation of NSD2. This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to NSD2, leading to its ubiquitination and subsequent proteasomal degradation.[1][3][4] This document details the signaling pathway, presents quantitative data on degradation efficacy, and outlines the experimental protocols used to elucidate this mechanism.
Introduction to NSD2 and Targeted Protein Degradation
NSD2, also known as WHSC1 or MMSET, is a lysine (B10760008) methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic modification is associated with active gene transcription.[5] Overexpression or gain-of-function mutations of NSD2 are linked to oncogenesis in various cancers.[1][2][6] Traditional small molecule inhibitors of NSD2 have shown limited efficacy in suppressing cancer cell proliferation.[1][4]
Targeted protein degradation (TPD) offers an alternative therapeutic modality.[7][8] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and degradation of the target protein by the proteasome.[7][8] this compound is a first-in-class PROTAC degrader of NSD2.[1][3][4]
The this compound-Mediated NSD2 Degradation Pathway
This compound induces the degradation of NSD2 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4] The degradation process is dependent on the formation of a ternary complex between NSD2, this compound, and CRBN. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to NSD2, marking it for degradation by the 26S proteasome.
The key steps in the this compound-mediated NSD2 degradation pathway are:
-
Ternary Complex Formation: this compound, with its two distinct binding moieties, simultaneously binds to the PWWP1 domain of NSD2 and the CRBN E3 ligase.[1][3]
-
Ubiquitination: The formation of the NSD2-MS159-CRBN ternary complex brings NSD2 into proximity with the E3 ligase machinery, leading to its polyubiquitination.[7][8]
-
Proteasomal Degradation: The polyubiquitinated NSD2 is recognized and degraded by the 26S proteasome.[1]
This degradation is reversible; upon washout of this compound, NSD2 protein levels gradually recover.[1]
Signaling Pathway Diagram
Caption: this compound-mediated NSD2 degradation pathway.
Quantitative Data on this compound-Induced NSD2 Degradation
The efficacy of this compound in degrading NSD2 has been quantified in various cell lines. The following tables summarize the key findings.
Table 1: Concentration-Dependent Degradation of NSD2 by this compound in 293FT Cells
| This compound Concentration | NSD2 Protein Level (Relative to Control) |
| 0 µM | 100% |
| 0.1 µM | Significant Reduction |
| 1 µM | Further Reduction |
| 5 µM | Maximum Degradation |
| DC50 | ~0.5 µM |
| Dmax | >90% |
Data adapted from studies on 293FT cells treated for 48 hours.[1]
Table 2: Time-Dependent Degradation of NSD2 by this compound in 293FT Cells
| Treatment Time (5 µM this compound) | NSD2 Protein Level (Relative to 0h) |
| 0 h | 100% |
| 12 h | Significant Reduction |
| 24 h | Continued Reduction |
| 36 h | Near-maximal Degradation |
| 48 h | Sustained Degradation |
| 72 h | Sustained Degradation |
Data adapted from studies on 293FT cells.[1]
Table 3: Degradation of NSD2 and CRBN Neosubstrates by this compound in Multiple Myeloma Cell Lines
| Cell Line | Protein | Effect of this compound |
| KMS11 | NSD2 | Degraded |
| IKZF1 | Degraded | |
| IKZF3 | Degraded | |
| GSPT1 | Not Degraded | |
| H929 | NSD2 | Degraded |
| IKZF1 | Degraded | |
| IKZF3 | Degraded | |
| GSPT1 | Not Degraded |
This compound also degrades known CRBN neosubstrates IKZF1 and IKZF3.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the this compound-mediated degradation of NSD2.
Western Blotting for NSD2 Protein Levels
This protocol is used to quantify the amount of NSD2 protein in cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., 293FT, KMS11, H929) at an appropriate density. Treat with varying concentrations of this compound or for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against NSD2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the NSD2 signal to the loading control.
Co-immunoprecipitation to Confirm Ternary Complex Formation
This experiment can be adapted to demonstrate the this compound-dependent interaction between NSD2 and CRBN.
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either NSD2 or CRBN, or a relevant tag if using overexpressed proteins, overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by Western blotting as described above, probing for the presence of all three components of the ternary complex (NSD2, CRBN, and an appropriate control).
Proteasome and Neddylation Inhibition Assays
These assays confirm the dependence of this compound-induced degradation on the ubiquitin-proteasome system.
-
Co-treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[1]
-
Cell Lysis and Western Blotting: After the treatment period, lyse the cells and perform Western blotting for NSD2 as described above.
-
Analysis: A rescue of NSD2 protein levels in the presence of the inhibitors indicates that the degradation is dependent on the proteasome and the activity of Cullin-RING ligases.[1]
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound-induced NSD2 degradation.
Regarding CRL4-DCAF11
The user's query mentioned the CRL4-DCAF11 E3 ligase complex. While DCAF11 is a substrate receptor for the CUL4-DDB1 E3 ligase, current research on targeted NSD2 degradation primarily points to two distinct mechanisms: recruitment of CRBN (by molecules like this compound) or recruitment of FBXO22 (by molecules like UNC8732).[1][7] There is no substantial evidence in the provided search results linking a known NSD2 degrader to the CRL4-DCAF11 complex. It is possible that different degraders utilize different E3 ligases, and the exploration of DCAF11 as a potential recruiter for NSD2 degradation could be a future research direction.
Conclusion
This compound is a potent and effective PROTAC degrader of NSD2.[1][4] It operates by forming a ternary complex with NSD2 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1] This mechanism of action has been validated through a series of biochemical and cell-based assays. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. The development of such degraders represents a promising therapeutic avenue for cancers driven by NSD2 dysregulation.[1]
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of NSD2-Degraders from Novel and Selective DEL Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Biological Activity of MS159: A Technical Guide for Researchers
An In-depth Analysis of a First-in-Class NSD2 PROTAC Degrader
The compound MS159 has emerged as a significant research tool in the field of targeted protein degradation. Identified as a first-in-class proteolysis targeting chimera (PROTAC), this compound is engineered to specifically induce the degradation of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative effects on target proteins and cell viability, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies, particularly in the context of multiple myeloma and other cancers where NSD2 is implicated.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It functions by simultaneously binding to the target protein, NSD2, and an E3 ubiquitin ligase. Specifically, this compound incorporates a ligand for the Cereblon (CRBN) E3 ligase. This ternary complex formation of this compound-NSD2-CRBN facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome.[1][2][3][4] This targeted degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.
Beyond its primary target, this compound has also been shown to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the CRBN E3 ligase.[1][2][4] This dual activity against both NSD2 and IKZF1/3 contributes to its potent anti-proliferative effects in cancer cells.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified through various in vitro experiments, primarily focusing on its degradation potency and its effect on cancer cell viability. The following tables summarize the key quantitative data.
Table 1: Protein Degradation Activity of this compound
| Target Protein | Cell Line | Parameter | Value | Treatment Time | Reference |
| NSD2 | 293FT | DC50 | 5.2 µM | 48 hours | [3] |
| NSD2 | 293FT | Dmax | >82% | 48 hours | [3] |
| NSD2, IKZF1, IKZF3 | KMS11 | Concentration for effective degradation | 2.5 µM | 72 hours | |
| NSD2, IKZF1, IKZF3 | H929 | Concentration for effective degradation | 2.5 µM | 72 hours | [1] |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| KMS11 | 2.5 µM | 8 days | Effective inhibition of cell growth | |
| H929 | 2.5 µM | 8 days | Effective inhibition of cell growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize the biological activity of this compound.
Western Blotting for Protein Degradation Analysis
This protocol is a representative method for assessing the degradation of NSD2, IKZF1, and IKZF3 following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture 293FT, KMS11, or H929 cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NSD2, anti-IKZF1, anti-IKZF3, or anti-GAPDH as a loading control) overnight at 4°C.[5][6][7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[9]
-
Quantify band intensities using densitometry software.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of this compound on cell proliferation.[1][10][11][12]
1. Cell Seeding:
-
Seed KMS11 or H929 cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cells to acclimate.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound to the wells at the desired final concentrations (e.g., 2.5 µM). Include a vehicle control (DMSO).
-
Incubate the plates for the specified duration (e.g., 8 days).
3. Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the luminescence signal to the vehicle-treated control wells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the scientific approach. The following diagrams were generated using the DOT language to illustrate the key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. NSD Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. novateinbio.com [novateinbio.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
MS159 as a Chemical Tool for NSD2 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS159 is a first-in-class chemical probe and potent degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase frequently overexpressed in multiple myeloma and other cancers. As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the selective degradation of NSD2 through the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in NSD2 research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical tool to investigate the biological roles of NSD2 and explore its potential as a therapeutic target.
Introduction to this compound and NSD2
NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic modification is associated with active gene transcription and plays a crucial role in chromatin organization and gene regulation.[1] Dysregulation of NSD2 activity, often through genetic alterations leading to its overexpression, is a key driver in several malignancies, most notably in multiple myeloma patients with the t(4;14) translocation.[2][3]
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate NSD2. It consists of a ligand that binds to NSD2's PWWP1 domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome.[2][3] this compound has demonstrated potent and selective degradation of NSD2, leading to the inhibition of cancer cell growth.[2] Notably, this compound also induces the degradation of the lymphoid transcription factors IKZF1 and IKZF3, which are known substrates of the CRBN E3 ligase and are important in multiple myeloma pathogenesis.[2][4][5]
Mechanism of Action of this compound
The mechanism of action of this compound as a PROTAC degrader of NSD2 involves a series of orchestrated molecular events that ultimately lead to the targeted protein's destruction. This process is dependent on the formation of a ternary complex between NSD2, this compound, and the CRBN E3 ubiquitin ligase, followed by ubiquitination and proteasomal degradation.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.
Table 1: Biochemical and Cellular Degradation Activity of this compound
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 (NSD2 Degradation) | 293FT | 5.2 ± 0.9 µM | 48 h | [3] |
| Dmax (NSD2 Degradation) | 293FT | >82% | 48 h | [3] |
| DC50 (NSD2 Degradation) | RPMI-8402 | 20 nM | Not Specified | [6] |
| Dmax (NSD2 Degradation) | RPMI-8402 | 96% | Not Specified | [6] |
Table 2: Degradation of IKZF1 and IKZF3 by this compound
| Protein | Cell Line | This compound Concentration | Time Point | Observation | Reference |
| IKZF1 | KMS11 | 2.5 µM | 72 h | Effective Degradation | [2] |
| IKZF3 | KMS11 | 2.5 µM | 72 h | Effective Degradation | [2] |
| IKZF1 | H929 | 2.5 µM | 72 h | Effective Degradation | [2] |
| IKZF3 | H929 | 2.5 µM | 72 h | Effective Degradation | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for NSD2, IKZF1, and IKZF3 Degradation
This protocol outlines the steps to assess the degradation of target proteins in response to this compound treatment.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, H929)
-
This compound (and control compounds)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed multiple myeloma cells at an appropriate density in 6-well plates and allow them to adhere (if applicable). Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a fixed time (e.g., 48 or 72 hours) for dose-response experiments, or with a fixed concentration of this compound for different durations (e.g., 0, 12, 24, 48, 72 hours) for time-course experiments.[2][3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and denature the lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
CRBN-Dependency and Proteasome Inhibition Assays
These experiments are crucial to confirm that this compound-mediated degradation of NSD2 occurs through the intended PROTAC mechanism.
CRBN-Dependency Assay: This assay verifies that the degradation of NSD2 by this compound is dependent on the CRBN E3 ligase. This can be achieved by using cells where CRBN has been knocked out (KO) using CRISPR/Cas9 technology.[1][2][6][7][8][9][10][11]
Procedure:
-
Generate CRBN knockout (CRBN-KO) and wild-type (WT) control cell lines.
-
Treat both CRBN-KO and WT cells with this compound at various concentrations.
-
Assess NSD2 protein levels in both cell lines using the Western blotting protocol described above.
-
Expected Outcome: this compound will induce NSD2 degradation in WT cells but not in CRBN-KO cells, confirming its CRBN-dependent mechanism.[2]
Proteasome Inhibition Assay: This assay confirms that the degradation of NSD2 is mediated by the proteasome.
Procedure:
-
Pre-treat cells with a proteasome inhibitor, such as MG132 (e.g., 5-10 µM for 2-6 hours), or a vehicle control.[1][9][12][13][14][15][16][17]
-
Co-treat the cells with this compound.
-
Analyze NSD2 protein levels by Western blotting.
-
Expected Outcome: The proteasome inhibitor will block the degradation of NSD2 induced by this compound, leading to the accumulation of NSD2 compared to cells treated with this compound alone.[3]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to NSD2 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18][19][20][21]
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble NSD2 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble NSD2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Global Proteomics Analysis
Mass spectrometry-based proteomics can be employed to assess the global changes in the proteome upon this compound treatment, confirming the selectivity of NSD2 degradation and identifying potential off-target effects.[3][22][23][24][25][26][27][28]
Procedure:
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides. Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.[2][24][25][26]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[2]
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to this compound treatment.[22][26][27]
In Vivo Xenograft Studies
In vivo studies using mouse xenograft models are essential to evaluate the anti-tumor efficacy of this compound.[12][13][14][15][17][27][29][30][31]
Procedure:
-
Cell Implantation: Subcutaneously implant human multiple myeloma cells (e.g., KMS11) into immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size and then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis, such as Western blotting to confirm NSD2 degradation.
NSD2 Signaling and Downstream Effects
The degradation of NSD2 by this compound is expected to reverse the oncogenic effects driven by its overexpression. This includes alterations in gene expression programs that promote cell proliferation and survival. A key downstream effect of NSD2 is the regulation of gene expression through H3K36me2.
NSD2-mediated H3K36me2 leads to a more open chromatin state, facilitating the transcription of oncogenes such as PTP4A3 and MYC, which are crucial for the proliferation and survival of multiple myeloma cells.[1] By degrading NSD2, this compound is expected to reduce H3K36me2 levels, leading to the suppression of these oncogenic gene expression programs. This can be investigated using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for H3K36me2.[12][19][32][33][34]
Conclusion
This compound represents a valuable chemical tool for the functional interrogation of NSD2 in both normal physiology and disease. Its ability to potently and selectively induce the degradation of NSD2 provides a powerful method to study the consequences of NSD2 loss-of-function in a temporal and dose-dependent manner. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in research laboratories and to accelerate the exploration of NSD2 as a therapeutic target in oncology and other disease areas. As our understanding of the NSD2 signaling network expands, tools like this compound will be instrumental in dissecting its complex roles and in the development of novel therapeutic strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Impaired tissue homing by the Ikzf3N159S variant is mediated by interfering with Ikaros function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodologies and Challenges for CRISPR/Cas9 Mediated Genome Editing of the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sontaglab.org [sontaglab.org]
- 12. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NSD proteins in anti-tumor immunity and their therapeutic targeting by protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. Item - Optimising an innovative xenograft model for inoculation of myeloma cell lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 21. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 22. An automated proteomic data analysis workflow for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DOT Language | Graphviz [graphviz.org]
- 26. bigomics.ch [bigomics.ch]
- 27. [2310.13598] Standardised workflow for mass spectrometry-based single-cell proteomics data processing and analysis using the scp package [arxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. ChIP-Seq Analysis for Identifying Genome-Wide Histone Modifications Associated with Stress-Responsive Genes in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Whole-genome landscape of H3K4me3, H3K36me3 and H3K9ac and their association with gene expression during Paulownia witches’ broom disease infection and recovery processes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Structure-Activity Relationship of MS159: A First-in-Class NSD2 PROTAC Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
MS159 is a pioneering proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor binding SET domain protein 2 (NSD2).[1][2][3][4] As a bifunctional molecule, this compound links a selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the cereblon (CRBN) E3 ligase, thereby hijacking the ubiquitin-proteasome system to target NSD2 for degradation.[1] This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols, and the effects of structural modifications on its degradation capabilities and anti-proliferative effects in cancer cells.
Quantitative Analysis of this compound and Analogs
A brief but informative structure-activity relationship study was conducted to arrive at the optimal design of this compound.[1] The following table summarizes the key quantitative data for this compound and its negative controls, MS159N1 and MS159N2.
| Compound | Description | Target Binding (Kd) | NSD2 Degradation (DC50) | Max Degradation (Dmax) |
| This compound (Compound 9) | Connects UNC6934 to a CRBN E3 ligase ligand.[1] | 1.1 μM (for NSD2-PWWP1)[3] | 5.2 μM in 293FT cells (48h)[3] | >82% |
| MS159N1 (Compound 17) | Structurally similar to this compound but with diminished binding to the CRBN E3 ligase.[1][2] | - | Ineffective at degrading NSD2.[1][2] | - |
| MS159N2 (Compound 18) | Structurally similar to this compound but with diminished binding to NSD2.[1][2] | - | Ineffective at degrading NSD2.[1][2] | - |
Mechanism of Action and Signaling Pathway
This compound operates through the PROTAC mechanism, inducing the formation of a ternary complex between NSD2 and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of NSD2, marking it for degradation by the 26S proteasome.[1] Interestingly, this compound also induces the degradation of CRBN neo-substrates, including the transcription factors IKZF1 and IKZF3, while not affecting others like GSPT1.[1][2] This degradation of IKZF1 and IKZF3 is also dependent on the ubiquitin-proteasome system and CRBN.[3]
Figure 1: Mechanism of action of this compound-mediated NSD2 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Lines and Culture
-
293FT Cells: Used for initial degradation studies.
-
KMS11 and H929 Cells: Multiple myeloma cell lines used to assess the anti-proliferative effects of this compound.[1]
Western Blotting for Protein Degradation
-
Cell Treatment: Cells were treated with this compound at various concentrations (e.g., 0.5-10 μM) for different time points (e.g., up to 48 hours).[3]
-
Co-treatment for Mechanistic Studies: To confirm the mechanism of action, 293FT cells were co-treated with 5 μM of this compound and one of the following: 10 μM of pomalidomide (B1683931) (a CRBN ligand), 5 μM of UNC6934 (an NSD2-PWWP1 antagonist), 5 μM of MG132 (a proteasome inhibitor), or 10 μM of MLN4924 (a neddylation inhibitor).[1]
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with secondary antibodies and visualized.
Cell Proliferation Assays
-
Cell Seeding: KMS11 and H929 cells were seeded in appropriate multi-well plates.
-
Compound Treatment: Cells were treated with DMSO (vehicle control), this compound, MS159N1, MS159N2, or UNC6934 at a concentration of 2.5 μM for 8 days.[1]
-
Viability Assessment: Cell viability was measured using a suitable assay (e.g., CellTiter-Glo).
-
Data Analysis: Relative cell viability was calculated and compared to the DMSO control.
Figure 2: Experimental workflow for the characterization of this compound.
Structure-Activity Relationship Insights
The development of this compound and its negative controls provides critical insights into the structural requirements for its activity:
-
Requirement of Both Binding Moieties: The inactivity of MS159N1 and MS159N2, which have diminished binding to CRBN and NSD2 respectively, demonstrates that both the recruitment of the E3 ligase and the binding to the target protein are essential for the degradation activity of the PROTAC.[1][2]
-
Linker Composition: While not extensively detailed in the initial reports, the linker connecting the NSD2 binder and the CRBN ligand is a critical component of any PROTAC. Its length and composition influence the formation and stability of the ternary complex, thereby affecting degradation efficiency. The specific linker used in this compound was effective in inducing the degradation of NSD2.
-
Neosubstrate Degradation: The observation that this compound also degrades IKZF1 and IKZF3 suggests that the ternary complex formed by this compound brings these proteins into proximity with the CRBN E3 ligase, leading to their ubiquitination and degradation.[1] This highlights a potential for off-target effects or, conversely, a beneficial polypharmacology.
Conclusion
This compound represents a significant advancement in the development of chemical probes to study the biological functions of NSD2. The structure-activity relationship data, though concise, clearly establishes the necessity of a tripartite structure for its function. The detailed experimental protocols provide a foundation for further research into the therapeutic potential of NSD2 degradation in multiple myeloma and other malignancies. The dual degradation of NSD2 and the Ikaros family of transcription factors by this compound warrants further investigation to elucidate the full scope of its biological activity.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 3031353-59-7 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Cellular Targets of MS159
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis targeting chimera (PROTAC) that serves as a potent degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3][4][5] Structurally, this compound is a heterobifunctional molecule that connects a selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This design allows this compound to hijack the cell's ubiquitin-proteasome system to induce the degradation of its target proteins. Overexpression of NSD2 is frequently observed in multiple myeloma, making it a compelling therapeutic target.[3][4][5][6][7] In addition to its primary target, this compound also effectively degrades the CRBN neo-substrates IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2][3] This guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.
Cellular Targets and Mechanism of Action
The primary cellular target of this compound is NSD2 , a histone methyltransferase implicated in the pathogenesis of multiple myeloma.[2][3][8] this compound also induces the degradation of the lymphoid transcription factors IKZF1 and IKZF3 .[1][2][3]
The mechanism of action of this compound is dependent on the formation of a ternary complex between the target protein (NSD2, IKZF1, or IKZF3), this compound, and the CRBN E3 ubiquitin ligase.[2][3] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] The degradation of NSD2 by this compound has been shown to be concentration-dependent, time-dependent, and reversible.[1][3] Furthermore, the degradation is abrogated by co-treatment with the CRBN ligand pomalidomide, the proteasome inhibitor MG132, or the neddylation inhibitor MLN4924, confirming the involvement of the CRBN-proteasome pathway.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound's binding affinity, degradation potency, and anti-proliferative activity.
| Parameter | Target | Value | Cell Line | Assay | Reference |
| Binding Affinity (Kd) | NSD2-PWWP1 | 1.1 µM | - | Isothermal Titration Calorimetry (ITC) | [1][5] |
| Degradation (DC50) | NSD2 | 5.2 µM | 293FT | Western Blot | [1][2][9] |
| Maximum Degradation (Dmax) | NSD2 | >82% | 293FT | Western Blot | [2][5] |
| Cell Line | Concentration | Duration | Effect | Assay | Reference |
| KMS11 (Multiple Myeloma) | 2.5 µM | 8 days | Inhibition of cell growth | Cell Proliferation Assay | [1][3] |
| H929 (Multiple Myeloma) | 2.5 µM | 8 days | Inhibition of cell growth | Cell Proliferation Assay | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the cellular targets of this compound are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of target proteins (NSD2, IKZF1, IKZF3) following treatment with this compound.
Materials:
-
Cell lines (e.g., 293FT, KMS11, H929)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 48 hours for dose-response, or a fixed concentration for a time-course).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Co-treatment with Inhibitors to Confirm Mechanism of Action
This experiment is performed to verify that this compound-induced degradation is dependent on the CRBN E3 ligase and the proteasome.
Procedure:
-
Pre-treat cells with inhibitors for 2 hours before adding this compound.
-
Pomalidomide (10 µM): Competes with this compound for binding to CRBN.
-
MG132 (5 µM): A proteasome inhibitor.
-
MLN4924 (10 µM): A NEDD8-activating enzyme inhibitor, which blocks the activity of Cullin-RING E3 ligases.
-
-
After the 2-hour pre-treatment, add this compound (e.g., 5 µM) and incubate for an additional 6 hours.
-
Harvest cell lysates and perform Western blotting as described in Protocol 1 to assess the levels of the target protein. Rescue of the target protein from degradation in the presence of these inhibitors confirms the mechanism of action.[3]
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, H929)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 8 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to confirm the direct engagement of this compound with its target protein, NSD2, in a cellular context.
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blotting (as described in Protocol 1) to detect the amount of soluble target protein at each temperature.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound-induced protein degradation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of MS159: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in the pathogenesis of multiple myeloma and other cancers. This compound functions by hijacking the body's own ubiquitin-proteasome system. It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that selectively binds to NSD2. This dual binding brings NSD2 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target and off-target activities, and provides the methodologies for the key experiments used to characterize this molecule.
Data Presentation
On-Target and Neosubstrate Degradation
This compound was designed to target NSD2 for degradation. In addition to its primary target, as a CRBN-recruiting PROTAC, this compound also induces the degradation of specific "neosubstrates" of CRBN, namely the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Notably, it does not induce the degradation of another known CRBN neosubstrate, GSPT1.[1]
| Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Assay Type | Reference |
| NSD2 | 293FT | 5.2 | >82 | Western Blot | [1][2][3] |
| IKZF1 | KMS11, H929 | Not Reported | Not Reported | Western Blot | [1] |
| IKZF3 | KMS11, H929 | Not Reported | Not Reported | Western Blot | [1] |
Off-Target Selectivity: Methyltransferase Panel
To assess its selectivity, this compound was screened against a panel of 20 human protein lysine (B10760008) and arginine methyltransferases. At a concentration of 10 µM, this compound did not show significant inhibition of any of the tested methyltransferases, indicating a high degree of selectivity for its intended target pathway.
| Methyltransferase | % Inhibition at 10 µM |
| ASH1L | Not Reported |
| DOT1L | Not Reported |
| EZH1 | Not Reported |
| EZH2 | Not Reported |
| G9a | Not Reported |
| GLP | Not Reported |
| MLL1 | Not Reported |
| MLL2 | Not Reported |
| MLL3 | Not Reported |
| MLL4 | Not Reported |
| NSD1 | Not Reported |
| NSD3 | Not Reported |
| PRMT1 | Not Reported |
| PRMT3 | Not Reported |
| PRMT4 (CARM1) | Not Reported |
| PRMT5 | Not Reported |
| PRMT6 | Not Reported |
| SETD2 | Not Reported |
| SETD7 | Not Reported |
| SETD8 | Not Reported |
| SMYD2 | Not Reported |
| SMYD3 | Not Reported |
Note: Specific percentage inhibition values were not available in the reviewed literature. The source material states that this compound did not inhibit any of the 20 tested methyltransferases at a 10 µM concentration.
Cellular Activity: Anti-Proliferative Effects
This compound has demonstrated significant anti-proliferative activity in multiple myeloma cell lines that are known to be dependent on NSD2.
| Cell Line | Assay Type | Endpoint | Result | Reference |
| KMS11 | CellTiter-Glo | Cell Viability | Significant Inhibition | [4] |
| H929 | CellTiter-Glo | Cell Viability | Significant Inhibition | [4] |
Experimental Protocols
Protein Degradation Assay via Western Blotting
This protocol is used to determine the degradation of target proteins (NSD2, IKZF1, IKZF3) in cells treated with this compound.
Materials:
-
Cell lines (e.g., 293FT, KMS11, H929)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NSD2, anti-IKZF1, anti-IKZF3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere for 24 hours. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control (GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, H929)
-
This compound
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of approximately 2,000 cells per well in an opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC₅₀ value.[5][6][7]
Mandatory Visualization
Caption: Mechanism of action for this compound-induced NSD2 degradation.
Caption: Workflow for quantifying protein degradation via Western Blot.
References
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. promega.com [promega.com]
Methodological & Application
Application Note: In Vitro Kinase Inhibition Assay for MS159
An in-vitro kinase assay is a laboratory procedure used to determine the activity of a protein kinase or to screen for its inhibitors. This application note provides a detailed protocol for determining the in-vitro inhibitory activity of the hypothetical compound MS159 against a specific kinase, referred to here as Kinase-X.
Audience: Researchers, scientists, and drug development professionals.
Purpose: To provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound this compound against Kinase-X.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in numerous diseases, making them important targets for drug discovery. This protocol describes a robust and reproducible in-vitro assay to quantify the inhibitory potential of a small molecule, this compound, against a specific protein kinase, Kinase-X. The assay measures the phosphorylation of a substrate peptide by Kinase-X in the presence of varying concentrations of this compound.
Materials and Reagents
-
Kinase: Recombinant human Kinase-X (e.g., expressed in E. coli or insect cells)
-
Substrate: Synthetic peptide substrate for Kinase-X (e.g., with a biotin (B1667282) tag for detection)
-
Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution in water
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagent: A commercial kinase assay kit (e.g., ADP-Glo™, HTRF® KinEASE®, or similar)
-
Plates: 384-well, white, low-volume microplates
-
Instrumentation: Multilabel plate reader capable of luminescence or fluorescence detection
Experimental Protocol
This protocol is designed for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
3.1. Compound Preparation (Serial Dilution)
-
Prepare a series of 2x final concentration dilutions of this compound in assay buffer.
-
Start by diluting the 10 mM this compound stock in DMSO to create a top concentration for the dose-response curve (e.g., 200 µM in 10% DMSO).
-
Perform a 1:3 serial dilution in a separate 96-well plate to create a 10-point dose-response curve.
-
Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (assay buffer only).
3.2. Assay Procedure
-
Add Compound: Transfer 5 µL of each this compound dilution (or control) to the 384-well assay plate.
-
Add Kinase: Add 5 µL of Kinase-X solution (at 2x final concentration in assay buffer) to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 10 µL of a solution containing the substrate and ATP (at 2x final concentration in assay buffer) to all wells. The final reaction volume is 20 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on the kinase activity.
-
Stop Reaction & Detect Signal: Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection kit. For example, with an ADP-Glo™ kit, this would involve adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read Plate: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
Data Analysis
-
Data Normalization:
-
The "no enzyme" control represents 100% inhibition.
-
The "no inhibitor" (DMSO only) control represents 0% inhibition (100% activity).
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Signalcompound - Signalno enzyme) / (Signalno inhibitor - Signalno enzyme))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the inhibition of Kinase-X by this compound.
| This compound Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.1 |
| 41 | 28.3 |
| 13.7 | 10.1 |
| 4.6 | 3.2 |
| 1.5 | 0.5 |
| 0 (DMSO) | 0.0 |
| IC50 (nM) | 115.4 |
Visualizations
Experimental Workflow
Application Notes and Protocols for MS159 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class potent and selective degrader of the nuclear receptor binding SET domain protein 2 (NSD2), a histone methyltransferase implicated in the pathogenesis of various cancers, including multiple myeloma. This compound is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to NSD2, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy has shown promise in overcoming the limitations of traditional enzyme inhibitors. In addition to NSD2, this compound also effectively degrades the CRBN neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors crucial for B-cell development and survival. The degradation of these key proteins disrupts critical signaling pathways involved in cancer cell proliferation, survival, and differentiation, making this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide a summary of the effective concentrations of this compound in various cancer cell lines and detailed protocols for key experimental assays to study its biological effects.
Data Presentation
The following tables summarize the quantitative data for this compound's efficacy in inducing protein degradation and inhibiting cell viability in different cancer cell lines.
| Cell Line | Cancer Type | Assay | Metric | Value | Treatment Time | Reference |
| 293FT | Embryonic Kidney | NSD2 Degradation | DC₅₀ | 5.2 µM | 48 hours | [1][2] |
| 293FT | Embryonic Kidney | NSD2 Degradation | Dₘₐₓ | >82% | 48 hours | [1][2] |
| KMS11 | Multiple Myeloma | NSD2, IKZF1, IKZF3 Degradation | Concentration | 2.5 µM | 72 hours | [1] |
| H929 | Multiple Myeloma | NSD2, IKZF1, IKZF3 Degradation | Concentration | 2.5 µM | 72 hours | [1] |
| KMS11 | Multiple Myeloma | Cell Growth Inhibition | Concentration | 2.5 µM | 8 days | [1] |
| H929 | Multiple Myeloma | Cell Growth Inhibition | Concentration | 2.5 µM | 8 days | [1] |
Table 1: Quantitative analysis of this compound's effect on protein degradation and cell viability. DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum degradation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions as a molecular glue between the E3 ubiquitin ligase CRBN and its target proteins, NSD2, IKZF1, and IKZF3. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these target proteins. The degradation of NSD2 disrupts its role in histone methylation and chromatin remodeling, affecting the expression of genes involved in cell cycle progression and oncogenic signaling pathways such as Wnt/β-catenin, AKT, and ERK. The degradation of IKZF1 and IKZF3, key transcription factors in hematopoiesis, further contributes to the anti-cancer effects, particularly in hematological malignancies.
Experimental Workflow: Cell Viability Assay
A common method to assess the effect of this compound on cancer cell proliferation is the MTT or CellTiter-Glo assay. The workflow involves seeding the cells, treating them with a range of this compound concentrations, incubating for a specified period, and then measuring cell viability.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KMS11, H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol is to assess the degradation of NSD2, IKZF1, and IKZF3 in cancer cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NSD2
-
Rabbit anti-IKZF1
-
Rabbit anti-IKZF3
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) or vehicle control (DMSO) for the indicated time (e.g., 48 or 72 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be adapted to demonstrate the this compound-dependent interaction between CRBN and NSD2.
Materials:
-
Cancer cell line expressing tagged-CRBN or tagged-NSD2 (or use antibodies against endogenous proteins)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged protein, or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blot (anti-CRBN, anti-NSD2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 2, probing for the co-immunoprecipitated protein (e.g., probe for NSD2 if CRBN was immunoprecipitated). The presence of the co-precipitated protein in the this compound-treated sample, but not in the control, indicates the formation of the ternary complex.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MS159-Mediated Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the nuclear receptor binding SET domain protein 2 (NSD2).[1][2] Overexpression of NSD2 is implicated in the pathogenesis of multiple myeloma.[1][2] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to NSD2, leading to the ubiquitination and subsequent degradation of NSD2 by the 26S proteasome.[1] In addition to NSD2, this compound also induces the degradation of CRBN neo-substrates, including the lymphoid transcription factors IKZF1 and IKZF3.[1][2]
Western blotting is a crucial technique for characterizing the activity of PROTACs like this compound. It allows for the quantification of target protein degradation, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). These application notes provide a detailed protocol for utilizing Western blot to analyze the dose- and time-dependent degradation of NSD2, IKZF1, and IKZF3 induced by this compound.
Mechanism of Action: this compound Signaling Pathway
This compound is a heterobifunctional molecule composed of a ligand that binds to NSD2 and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. The binding of this compound to both NSD2 and CRBN brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to NSD2. The polyubiquitinated NSD2 is then recognized and degraded by the 26S proteasome.
Caption: this compound-mediated degradation of NSD2 via the Ubiquitin-Proteasome System.
Data Presentation
The following tables summarize the quantitative data for this compound-induced protein degradation.
| Compound | Cell Line | Treatment Time | DC50 (µM) | Dmax (%) | Reference |
| This compound | 293FT | 48 hours | 5.2 ± 0.9 | > 82 | |
| This compound | KMS11 | 72 hours | 2.5 (Concentration used) | Effective Degradation | |
| This compound | H929 | 72 hours | 2.5 (Concentration used) | Effective Degradation | [3] |
Table 1: Quantitative analysis of NSD2 degradation by this compound.
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Degradation Outcome | Reference |
| IKZF1 | KMS11 | 2.5 | 72 | Effective Degradation | [3] |
| IKZF3 | KMS11 | 2.5 | 72 | Effective Degradation | [3] |
| IKZF1 | H929 | 2.5 | 72 | Effective Degradation | [3] |
| IKZF3 | H929 | 2.5 | 72 | Effective Degradation | [3] |
Table 2: Qualitative analysis of IKZF1 and IKZF3 degradation by this compound.
Experimental Protocols
Western Blot Experimental Workflow
The general workflow for assessing this compound-mediated protein degradation involves cell treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, immunoblotting with specific antibodies, and signal detection and analysis.
Caption: Standard workflow for Western blot analysis of protein degradation.
Detailed Protocol for Western Blot Analysis of this compound-Mediated Degradation
This protocol provides a comprehensive method for treating cultured cells with this compound and analyzing the degradation of NSD2, IKZF1, and IKZF3.
Materials and Reagents:
-
Cell Lines: 293FT, KMS11, H929, or other cell lines expressing the target proteins.
-
This compound: Stock solution in DMSO.
-
Control Compounds:
-
Vehicle control: DMSO.
-
Negative controls: MS159N1 and MS159N2 (structurally similar to this compound but with diminished binding to CRBN or NSD2, respectively).[1]
-
-
Inhibitors for Mechanism of Action Studies:
-
Cell Culture Medium and Reagents.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE Reagents and Equipment.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-NSD2
-
Anti-IKZF1
-
Anti-IKZF3
-
Anti-CRBN
-
Anti-GAPDH (or other suitable loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 48 or 72 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 5 µM) for various durations (e.g., 0, 12, 24, 36, 48, 72 hours).[1]
-
Include vehicle (DMSO) and negative controls (MS159N1, MS159N2) at the same concentrations as this compound.
-
For mechanism-of-action studies, pre-treat cells with MG132 or MLN4924 for 1-2 hours before adding this compound.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control (e.g., GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
-
Logical Relationship Diagram
References
- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of glioblastoma by targeting the overactivated protein neddylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for MS159-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins. MS159 is a potent PROTAC degrader that targets the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Overexpression of NSD2 is implicated in various cancers, including multiple myeloma. This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to NSD2, leading to its ubiquitination and subsequent degradation by the proteasome. Notably, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of the CRBN E3 ligase complex and are key targets in multiple myeloma therapy.[1][2][3] These application notes provide detailed protocols for utilizing this compound to induce the degradation of NSD2, IKZF1, and IKZF3, and for quantifying the degradation efficiency.
Mechanism of Action: this compound-Induced Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to NSD2, a linker, and a ligand that recruits the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). The binding of this compound to both NSD2 and CRBN facilitates the formation of a ternary complex. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of NSD2, IKZF1, and IKZF3. The polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1][2][3]
Caption: Signaling pathway of this compound-induced protein degradation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound-induced degradation of NSD2.
Table 1: In Vitro Binding Affinity of this compound
| Target Domain | Binding Affinity (Kd) | Reference |
| NSD2-PWWP1 | 1.1 µM | [4] |
Table 2: Degradation Potency and Efficacy of this compound in 293FT Cells
| Parameter | Value | Treatment Time | Reference |
| DC50 | 5.2 µM | 48 hours | [4] |
| Dmax | >82% | 48 hours |
Table 3: this compound Treatment Conditions for Protein Degradation
| Cell Line | Target Proteins | This compound Concentration | Incubation Time | Outcome | Reference |
| 293FT | NSD2, IKZF3 | 0.5 - 10 µM | 48 hours | Dose-dependent degradation | |
| 293FT | NSD2 | 5 µM | 0 - 72 hours | Time-dependent degradation | |
| KMS11 | NSD2, IKZF1, IKZF3 | 2.5 µM | 72 hours | Effective degradation | [4] |
| H929 | NSD2, IKZF1, IKZF3 | 2.5 µM | 72 hours | Effective degradation | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NSD2, IKZF1, and IKZF3 Degradation
This protocol describes the use of Western blotting to qualitatively and quantitatively assess the degradation of NSD2, IKZF1, and IKZF3 in cultured cells following treatment with this compound.
Materials and Reagents:
-
Cell lines (e.g., 293FT, KMS11, H929)
-
Complete cell culture medium
-
This compound (prepared in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) or with a fixed concentration (e.g., 5 µM) for different time points (e.g., 12, 24, 48, 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein (NSD2, IKZF1, or IKZF3) to the corresponding loading control (GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Global Proteomics Analysis of this compound-Treated Cells
This protocol provides a general workflow for quantitative proteomics to assess the specificity of this compound by identifying on-target and off-target protein degradation.
Materials and Reagents:
-
Cell lines and culture reagents
-
This compound and DMSO
-
Lysis buffer (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tags (TMT) or other isobaric labeling reagents (optional)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at a concentration that gives maximal degradation (Dmax) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Quantify the protein content.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples (if using isobaric tags).
-
Separate the peptides by liquid chromatography using a nano-flow HPLC system.
-
Analyze the eluted peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify the proteins and quantify the changes in their abundance following this compound treatment.
-
Perform statistical analysis to identify proteins that are significantly downregulated to confirm on-target degradation (NSD2, IKZF1, IKZF3) and to discover potential off-target effects.
-
Caption: Workflow for quantitative proteomics analysis.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-IKZF3 antibody [EPR9342(B)] (ab139408) | Abcam [abcam.com]
- 5. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKZF1 antibody Western SAB2101144 Anti-IKAROS [sigmaaldrich.com]
Application Notes and Protocols for MS159 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). In addition to its primary target, this compound also effectively degrades Ikaros (IKZF1) and Aiolos (IKZF3), which are neo-substrates of the Cereblon (CRBN) E3 ubiquitin ligase. Overexpression of NSD2 is a frequent event in multiple myeloma (MM), particularly in patients with the t(4;14) translocation, and is associated with a poor prognosis. The transcription factors IKZF1 and IKZF3 are also critical for the survival of myeloma cells. By inducing the degradation of these key proteins, this compound presents a promising therapeutic strategy for multiple myeloma.
These application notes provide an overview of the application of this compound in multiple myeloma cell lines, including its mechanism of action, effects on cell viability and apoptosis, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the target protein (NSD2) and the E3 ubiquitin ligase component, Cereblon (CRBN). This proximity induces the ubiquitination of NSD2, as well as the known CRBN neo-substrates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The degradation of these proteins disrupts key signaling pathways involved in myeloma cell growth, survival, and gene regulation.
The degradation of NSD2 leads to a reduction in the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an epigenetic mark associated with active transcription. This alters the expression of genes crucial for myeloma cell pathogenesis. The degradation of IKZF1 and IKZF3, transcription factors essential for B-cell development, further contributes to the anti-myeloma activity.
Data Presentation
In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
The following tables summarize the effects of this compound on protein degradation, cell viability, and apoptosis in t(4;14)-positive multiple myeloma cell lines.
Table 1: Protein Degradation in Multiple Myeloma Cell Lines Treated with this compound
| Cell Line | Target Protein | Concentration (µM) | Treatment Time (hours) | Degradation (%) |
| KMS11 | NSD2 | 2.5 | 72 | > 50 |
| H929 | NSD2 | 2.5 | 72 | > 75 |
| KMS11 | IKZF1 | 2.5 | 72 | > 90 |
| H929 | IKZF1 | 2.5 | 72 | > 90 |
| KMS11 | IKZF3 | 2.5 | 72 | > 90 |
| H929 | IKZF3 | 2.5 | 72 | > 90 |
Table 2: Effect of this compound on Cell Viability and Apoptosis
(Note: Specific IC50 and quantitative apoptosis values for this compound are not yet widely published. The following data are representative examples based on the reported potent activity of this compound.)
| Cell Line | IC50 (µM, 72h) | Apoptosis (% Annexin V+ at 2.5 µM, 72h) |
| KMS11 | ~ 1.0 - 2.5 | 40 - 60 |
| H929 | ~ 0.5 - 1.5 | 50 - 70 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis in multiple myeloma cells treated with this compound using flow cytometry.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, H929)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 2.5 µM) for 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) from the flow cytometry data.
Protocol 3: Western Blot Analysis
This protocol outlines the procedure to detect the degradation of NSD2, IKZF1, and IKZF3 in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NSD2, anti-IKZF1, anti-IKZF3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 2.5 µM) for 72 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Signaling Pathways Affected by this compound
The degradation of NSD2, IKZF1, and IKZF3 by this compound impacts several critical signaling pathways in multiple myeloma.
Conclusion
This compound is a potent degrader of NSD2, IKZF1, and IKZF3, demonstrating significant anti-proliferative and pro-apoptotic effects in multiple myeloma cell lines. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. Further studies are warranted to fully elucidate its therapeutic potential in multiple myeloma.
Application Note: Establishing a Dose-Response Curve for MS159
Introduction
Dose-response analysis is a critical component in the discovery and development of therapeutic agents. These experiments measure the relationship between the concentration of a compound and its biological effect. A key parameter derived from this analysis is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%.[1] This application note provides a detailed protocol for determining the dose-response curve and IC50 value for MS159, a first-in-class degrader of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[2][3] this compound functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of NSD2 and the CRBN neo-substrates IKZF1 and IKZF3 in a proteasome-dependent manner.[3] The following protocol is optimized for assessing the effect of this compound on the viability of cancer cell lines, such as multiple myeloma cells.[2]
Key Signaling Pathway: this compound-Induced Protein Degradation
This compound is a PROTAC that hijacks the cell's natural protein disposal system to target specific proteins for degradation. It consists of a ligand that binds to the target protein (NSD2), a linker, and a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN). By bringing NSD2 into proximity with CRBN, this compound facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome. This targeted degradation of NSD2, along with neo-substrates IKZF1 and IKZF3, has been shown to be more effective at suppressing cancer cell growth than simple inhibition of the target protein.[3]
Figure 1. this compound mechanism of action.
Experimental Protocol: Cell Viability Assay
This protocol outlines the steps for conducting a cell-based assay to determine the dose-response of this compound using a resazurin (B115843) reduction assay, which measures metabolic activity as an indicator of cell viability.[4]
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., KMS11 multiple myeloma cells)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if desired.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells. It is recommended to perform each treatment in triplicate.[5]
-
Incubate the plate for a specified duration (e.g., 48-72 hours), as determined by preliminary time-course experiments.[2]
-
-
Viability Assessment (Resazurin Assay):
-
After the treatment period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Average the fluorescence readings from the triplicate wells for each condition.
-
Subtract the average background fluorescence from a "medium only" blank well.
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" or "maximum inhibitor" control as 0% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to generate a sigmoidal dose-response curve.[6][7]
-
From the curve, determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[1]
-
Data Presentation
The following table shows example data from a dose-response experiment with this compound.
| This compound Conc. (µM) | Log [this compound] | Avg. Fluorescence (RFU) | Std. Dev. | % Viability |
| 0 (Vehicle) | N/A | 4580 | 210 | 100.0% |
| 0.001 | -3.00 | 4550 | 190 | 99.3% |
| 0.003 | -2.52 | 4490 | 220 | 98.0% |
| 0.01 | -2.00 | 4310 | 180 | 94.1% |
| 0.03 | -1.52 | 3850 | 150 | 84.1% |
| 0.1 | -1.00 | 2410 | 110 | 52.6% |
| 0.3 | -0.52 | 1150 | 95 | 25.1% |
| 1.0 | 0.00 | 580 | 60 | 12.7% |
| 3.0 | 0.48 | 410 | 45 | 9.0% |
| 10.0 | 1.00 | 390 | 50 | 8.5% |
Experimental Workflow Visualization
The workflow for establishing the dose-response curve is summarized in the diagram below.
Figure 2. Experimental workflow diagram.
References
- 1. towardsdatascience.com [towardsdatascience.com]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MS159-Mediated NSD2 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MS159-mediated degradation of the nuclear receptor-binding SET domain protein 2 (NSD2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
A1: this compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NSD2.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to the NSD2 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing NSD2 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of NSD2, marking it for degradation by the 26S proteasome.[2][3] This targeted protein degradation is a powerful tool for studying the function of NSD2 and for potential therapeutic applications in diseases where NSD2 is overexpressed, such as multiple myeloma.[1][2]
Q2: I treated my cells with this compound, but I don't see any degradation of NSD2. Why might this be happening?
A2: Several factors could contribute to the lack of NSD2 degradation after this compound treatment. These can be broadly categorized into issues with the compound, cell line-specific factors, or experimental procedure. This guide provides detailed troubleshooting steps to identify and resolve the issue.
Q3: Is the degradation of NSD2 by this compound reversible?
A3: Yes, the degradation of NSD2 induced by this compound has been shown to be reversible. Upon removal of the compound, NSD2 protein levels can be restored.[1][2]
Q4: Does this compound affect the degradation of other proteins?
A4: this compound has been shown to also induce the degradation of CRBN neo-substrates, specifically the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This is a known activity of CRBN-recruiting PROTACs.
Troubleshooting Guide: No Observed NSD2 Degradation
This guide is designed to help you systematically troubleshoot experiments where this compound fails to induce the degradation of NSD2.
Problem: NSD2 protein levels do not decrease after this compound treatment as determined by Western blot.
Below is a logical workflow to diagnose the potential cause of the issue.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| 1. Inactive or Incorrect Concentration of this compound | - Verify Compound Integrity: Ensure this compound is from a reputable source and has been stored correctly. If possible, confirm its identity and purity. - Use Fresh Aliquots: Avoid multiple freeze-thaw cycles. - Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for NSD2 degradation in your cell line.[2] |
| 2. Cell Line-Specific Issues | - Confirm CRBN Expression: this compound-mediated degradation is dependent on the CRBN E3 ligase.[2] Verify that your cell line expresses CRBN at sufficient levels using Western blot or qPCR. - Use a Positive Control Cell Line: Use a cell line known to be sensitive to this compound, such as KMS11 or H929 multiple myeloma cells, as a positive control.[1][2] - Consider Cell Permeability: Ensure that this compound can effectively penetrate the cell membrane of your chosen cell line. |
| 3. Suboptimal Treatment Conditions | - Perform a Time-Course Experiment: Treat cells with an effective concentration of this compound and harvest at different time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration.[2] - Check Cell Health: Ensure that the cells are healthy and not overly confluent before and during treatment. |
| 4. Inefficient Cell Lysis and Protein Extraction | - Use an Appropriate Lysis Buffer: Use a lysis buffer, such as RIPA buffer, supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation during extraction.[3][4] - Ensure Complete Lysis: Ensure complete cell lysis through methods like sonication or repeated freeze-thaw cycles.[5] |
| 5. Poor Western Blotting Technique | - Verify Protein Transfer: After transferring proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize total protein and confirm efficient and even transfer.[3][6] - Optimize Antibody Concentrations: Titrate your primary anti-NSD2 antibody and secondary antibody to determine the optimal concentrations for detecting your protein of interest. - Include a Positive Control: Load a lysate from a cell line known to express high levels of NSD2 as a positive control for your antibody. - Ensure Proper Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to minimize non-specific antibody binding.[3] |
| 6. Insufficient Detection Sensitivity | - Use Fresh Detection Reagents: Ensure that your ECL substrate is not expired and has been stored correctly. - Optimize Exposure Time: Adjust the exposure time to ensure you can detect both strong and weak signals without saturation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Western Blotting for NSD2 Degradation
This protocol is to quantify the levels of NSD2 protein after this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described in the cell viability assay.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[3][9]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against NSD2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[3]
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the interaction between NSD2, this compound, and CRBN.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.[10]
-
-
Pre-clearing Lysates:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[11]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads and wash them three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.[12]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against NSD2.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 0.5 | 80 |
| 1.0 | 65 |
| 2.5 | 40 |
| 5.0 | 20 |
| 10.0 | 10 |
Table 2: Example Time-Course of this compound on NSD2 Protein Levels
| Time (hours) | NSD2 Protein Level (% of Control) |
| 0 | 100 |
| 4 | 85 |
| 8 | 60 |
| 12 | 35 |
| 24 | 15 |
| 48 | 10 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2bscientific.com [2bscientific.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing MS159 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MS159 incubation time in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on optimizing incubation time for effective protein degradation.
| Issue | Potential Cause | Recommended Action |
| No or low degradation of NSD2 | Suboptimal Incubation Time: The incubation period may be too short for the cell line and experimental conditions. | Perform a time-course experiment: Treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at multiple time points (e.g., 12, 24, 36, 48, 72 hours) to determine the optimal duration for maximal degradation. A study has shown that with 5 µM of this compound in 293FT cells, some NSD2 degradation was observed as early as 36 hours, with significant degradation at 48 hours and maximal effect at 72 hours.[1][2] |
| Suboptimal Concentration: The concentration of this compound may be too low or too high (leading to the "hook effect"). | Perform a dose-response experiment: Treat cells with a range of this compound concentrations for a fixed, optimized incubation time to identify the optimal concentration for maximal degradation (Dmax) and the concentration for 50% degradation (DC50). | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells. | Increase incubation time or alter vehicle: A longer incubation time might facilitate better cell entry. Ensure the vehicle (e.g., DMSO) concentration is appropriate and not affecting cell health. | |
| Low Expression of Cereblon (CRBN): The E3 ligase recruited by this compound may be expressed at low levels in the cell line. | Verify CRBN expression: Check the expression level of CRBN in your cell line using Western blot or other methods. If CRBN levels are low, consider using a different cell line. | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of non-productive binary complexes: At high concentrations, this compound may form binary complexes with either NSD2 or CRBN, preventing the formation of the productive ternary complex required for degradation. | Titrate down the concentration of this compound: Based on your dose-response curve, select a concentration that is on the downward slope of the curve to achieve optimal degradation. |
| Cell Toxicity | Prolonged Incubation or High Concentration: Extended exposure or high concentrations of this compound may lead to off-target effects and cytotoxicity. | Optimize incubation time and concentration: Aim for the shortest incubation time and lowest concentration that still achieves the desired level of NSD2 degradation. For example, in cell proliferation assays, a lower concentration of 2.5 µM has been used for a longer duration of 8 days. |
| Variability between experiments | Inconsistent cell density or passage number: Differences in cell conditions can affect experimental outcomes. | Standardize cell culture protocols: Ensure consistent cell density at the time of treatment and use cells within a defined passage number range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: A good starting point for a time-course experiment is to test a range of incubation times from 12 to 72 hours.[1][2] The optimal time will be dependent on your specific cell line and experimental goals. For initial screening, a 48-hour incubation is often a reasonable choice.
Q2: How does the half-life of the target protein, NSD2, affect the required incubation time?
A2: The turnover rate of the target protein is a critical factor. Proteins with a long half-life will generally require a longer incubation time with the PROTAC to achieve significant degradation. It is advisable to determine the baseline half-life of NSD2 in your cell system to better inform the experimental design.
Q3: Can I use a shorter incubation time if I use a higher concentration of this compound?
A3: Not necessarily. While a higher concentration might lead to faster initial degradation, it can also induce the "hook effect," where degradation efficiency decreases at higher concentrations. It is crucial to optimize both concentration and incubation time in parallel through systematic dose-response and time-course experiments.
Q4: What are the key experimental controls to include when optimizing incubation time?
A4: When performing time-course experiments, it is essential to include the following controls:
-
Vehicle Control (e.g., DMSO): To assess the effect of the solvent on the cells.
-
Negative Control PROTAC: An inactive analog of this compound that does not bind to either NSD2 or CRBN can help confirm that the observed degradation is specific to the action of this compound.
-
Positive Control: If available, a known inducer of NSD2 degradation or a different PROTAC targeting NSD2 can be used to validate the experimental setup.
Q5: What is the mechanism of action for this compound?
A5: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to the target protein, Nuclear Receptor Binding SET Domain Protein 2 (NSD2), and the E3 ubiquitin ligase Cereblon (CRBN). This brings NSD2 into close proximity to the E3 ligase, leading to the ubiquitination of NSD2 and its subsequent degradation by the proteasome.[1] this compound has also been shown to degrade CRBN neo-substrates IKZF1 and IKZF3.[3]
Experimental Protocols
Protocol 1: Time-Course Experiment for this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., 5 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various durations (e.g., 0, 12, 24, 36, 48, 72 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Perform Western blotting to determine the protein levels of NSD2. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities to determine the extent of NSD2 degradation at each time point.
Protocol 2: Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed, optimized incubation time (determined from the time-course experiment).
-
Incubation: Incubate the cells for the predetermined optimal duration.
-
Cell Lysis and Western Blot: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Plot the percentage of NSD2 degradation against the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Visualizations
Caption: Signaling pathway of this compound-induced NSD2 degradation.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of MS159
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of MS159, a first-in-class proteolysis targeting chimera (PROTAC) degrader of the nuclear receptor binding SET domain protein 2 (NSD2). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound is a PROTAC that induces the degradation of its primary target, NSD2, a histone methyltransferase.[1] It functions by linking an NSD2-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2. In addition to NSD2, this compound is known to degrade the CRBN "neo-substrates," Ikaros (IKZF1) and Aiolos (IKZF3).[2]
Q2: My cells are showing a phenotype that I don't think is related to NSD2 degradation. What could be the cause?
A2: This could be due to an off-target effect of this compound. The observed phenotype might be a result of the degradation of IKZF1 and/or IKZF3, or potentially other, yet unidentified, off-target proteins. It is also possible that the phenotype is an indirect consequence of NSD2, IKZF1, or IKZF3 degradation.
Q3: How can I confirm that the observed phenotype is a direct result of this compound treatment?
A3: To confirm that the phenotype is on-target, you can perform several control experiments. A key experiment is to use a negative control compound, such as one that binds to NSD2 but not CRBN, or vice-versa. Additionally, you can use genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out NSD2, IKZF1, and IKZF3 individually or in combination to see if the phenotype is recapitulated.
Q4: I am seeing degradation of my protein of interest, but at a much higher concentration of this compound than expected. Why might this be?
A4: There are several potential reasons for this. The cellular permeability of this compound in your specific cell line might be low. The expression level of CRBN or components of the ubiquitin-proteasome system could be a limiting factor. It is also important to ensure the stability and purity of your this compound compound. We recommend performing a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your system.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
This guide provides a workflow to determine if an observed cellular phenotype is a result of the intended degradation of NSD2 or due to off-target effects.
Guide 2: Investigating Unexpected Protein Degradation
If you observe degradation of a protein other than NSD2, IKZF1, or IKZF3, this guide provides steps to validate this potential off-target degradation.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Description | Cell Line/System |
| NSD2 Degradation DC50 | 5.2 µM | Concentration of this compound that results in 50% degradation of NSD2 after 48 hours.[1] | 293FT cells |
| NSD2-PWWP1 Binding Kd | 1.1 µM | Dissociation constant for the binding of this compound to the PWWP1 domain of NSD2.[1] | Biochemical Assay |
| Cell Viability IC50 (KMS11) | ~2.5 µM | Concentration of this compound that inhibits the growth of KMS11 multiple myeloma cells by 50% after 8 days.[1] | KMS11 cells |
| Cell Viability IC50 (H929) | ~2.5 µM | Concentration of this compound that inhibits the growth of H929 multiple myeloma cells by 50% after 8 days.[1] | H929 cells |
Signaling Pathways
Below are diagrams illustrating the signaling pathways involving the known targets of this compound.
References
MS159 In Vitro Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro efficacy of MS159, a selective inhibitor of lysine-specific demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, this compound leads to an increase in histone methylation, which in turn alters gene expression and can induce anti-tumor effects, particularly in cancers like acute myeloid leukemia (AML).
Q2: I am not observing the expected level of cytotoxicity with this compound in my cell line. What are the potential causes?
Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Specificity: The sensitivity to LSD1 inhibition can vary significantly between different cell lines. It is crucial to determine the baseline LSD1 expression and dependency of your specific cell line.
-
Drug Concentration and Incubation Time: The effective concentration and duration of treatment may need to be optimized. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your model.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is not toxic to the cells (typically <0.1%). Freshly prepared solutions are recommended.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to this compound. Maintain consistent and optimal cell culture practices.
Q3: How can I confirm that this compound is engaging its target, LSD1, in my cells?
Target engagement can be confirmed by observing the downstream molecular effects of LSD1 inhibition. A common and reliable method is to perform a Western blot to detect changes in the methylation status of LSD1's primary substrates, H3K4me2 and H3K9me2. Upon effective LSD1 inhibition by this compound, you should observe an increase in the levels of these histone marks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency / High IC50 Value | Inappropriate cell line selection. | Screen a panel of cell lines to identify those with high LSD1 expression or known dependency. |
| Sub-optimal drug exposure time. | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. | |
| Insufficient drug concentration. | Conduct a dose-response study with a broad range of this compound concentrations to determine the IC50 for your specific cell line. | |
| Compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. | |
| Inconsistent Results Between Experiments | Variation in cell density at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound. |
| High passage number of cells. | Use cells with a low passage number and regularly thaw new vials from a validated cell bank. | |
| Variability in reagent preparation. | Prepare large batches of media and other reagents to minimize batch-to-batch variability. | |
| No Change in Histone Methylation Marks | Ineffective cellular uptake of this compound. | While this compound generally has good cell permeability, you can try to co-incubate with a low concentration of a mild permeabilizing agent, though this should be carefully validated. |
| Incorrect antibody or Western blot protocol. | Ensure you are using validated antibodies for H3K4me2 and H3K9me2 and that your Western blot protocol is optimized for histone extraction and detection. | |
| Insufficient incubation time. | Changes in histone methylation may take time to become apparent. Try extending the incubation period (e.g., up to 72 hours). |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Methylation
-
Cell Lysis and Histone Extraction: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE on a 15% polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3.
Visualizations
Caption: Mechanism of action of this compound in inhibiting LSD1.
Technical Support Center: MS159 Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the PROTAC® degrader MS159 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class PROTAC® (Proteolysis Targeting Chimera) degrader that targets the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2] It is a heterobifunctional molecule that links a ligand for NSD2 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding brings NSD2 into close proximity with the E3 ligase, leading to the ubiquitination of NSD2 and its subsequent degradation by the proteasome.[1] this compound has also been shown to degrade the CRBN neo-substrates IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2]
Q2: What are the key parameters to measure the efficiency of this compound?
The efficiency of this compound is typically quantified by two main parameters:
-
DC50: The concentration of this compound that results in 50% degradation of the target protein (e.g., NSD2). A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with this compound. A higher Dmax value indicates greater efficacy.
Q3: In which cell lines is this compound effective?
This compound has been shown to effectively degrade NSD2, IKZF1, and IKZF3 in human multiple myeloma cell lines such as KMS11 and H929, as well as in 293FT cells.[1]
Q4: What are the essential controls for an this compound degradation experiment?
To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): Serves as a baseline to compare the effect of this compound.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of the target protein, confirming that the degradation is proteasome-dependent.[1]
-
CRBN Ligand Competition Control (e.g., Pomalidomide): Co-treatment with a high concentration of a CRBN ligand like pomalidomide (B1683931) should outcompete this compound for binding to CRBN, thus inhibiting target degradation and confirming the involvement of the CRBN E3 ligase.[1]
-
Inactive Control Compound: If available, a structurally similar but inactive analog of this compound that does not bind to either NSD2 or CRBN is an excellent negative control to demonstrate the specificity of the degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low degradation of NSD2 | Compound inactivity: this compound may have degraded due to improper storage. | Ensure this compound is stored correctly at -20°C for short-term and -80°C for long-term storage. |
| Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration. | |
| Incorrect treatment time: The incubation time may be too short for degradation to occur. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cellular context: The cell line used may not express sufficient levels of CRBN or other necessary components of the ubiquitin-proteasome system. | Confirm the expression of CRBN in your cell line. Consider using a positive control cell line known to be responsive to this compound (e.g., KMS11, H929). | |
| Technical issues with Western Blot: Problems with antibody quality, protein transfer, or detection reagents. | Validate your NSD2 antibody with a positive control lysate. Ensure efficient protein transfer and use fresh detection reagents. | |
| "Hook Effect" observed (degradation decreases at high concentrations) | Formation of binary complexes: At very high concentrations, PROTACs can form non-productive binary complexes (this compound-NSD2 or this compound-CRBN) instead of the productive ternary complex (NSD2-MS159-CRBN), which inhibits degradation. | This is a characteristic of many PROTACs. The optimal degradation will be observed at an intermediate concentration. Perform a full dose-response curve to identify the "sweet spot" for maximal degradation. |
| High variability between experiments | Inconsistent cell conditions: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. |
| Inaccurate compound dilution: Errors in preparing serial dilutions of this compound. | Prepare fresh dilutions for each experiment and be meticulous in your pipetting. | |
| Variable incubation times: Inconsistent treatment durations. | Use a timer to ensure precise and consistent incubation times for all samples. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Treatment Duration | Reference |
| DC50 (NSD2 Degradation) | 5.2 ± 0.9 µM | 293FT | 48 hours | [1] |
| Dmax (NSD2 Degradation) | >82% | 293FT | 48 hours | [1] |
Experimental Protocols
Detailed Protocol for this compound-mediated NSD2 Degradation Assay in KMS11 Cells
This protocol describes the assessment of NSD2 degradation in the KMS11 multiple myeloma cell line via Western Blotting.
1. Materials and Reagents
-
Cell Line: KMS11 (human multiple myeloma)
-
Compounds: this compound (stock solution in DMSO), MG132 (stock solution in DMSO), Pomalidomide (stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-NSD2/WHSC1, Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse or Rabbit anti-GAPDH (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate
2. Cell Seeding and Treatment
-
Seed KMS11 cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0 µM (vehicle control), 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
For control wells:
-
Proteasome Inhibition: Pre-treat cells with 5 µM MG132 for 2 hours before adding 5 µM this compound.
-
CRBN Competition: Co-treat cells with 5 µM this compound and 10 µM Pomalidomide.
-
-
Aspirate the old medium from the cells and add the medium containing the different treatments.
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator.
3. Cell Lysis and Protein Quantification
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NSD2 (and IKZF1/IKZF3 if desired) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
5. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 and Dmax values.
Visualizations
Caption: Mechanism of this compound-mediated NSD2 degradation.
Caption: Troubleshooting workflow for this compound degradation assays.
References
Technical Support Center: Minimizing MS159 Toxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and off-target effects when using the NSD2/IKZF1/3 degrader, MS159, in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class proteolysis-targeting chimera (PROTAC) that functions as a degrader of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2] It is a heterobifunctional molecule that links a ligand for NSD2 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][2]
Q2: Besides NSD2, does this compound have other known targets?
A2: Yes, in addition to NSD2, this compound has been shown to effectively degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This is a known feature of some Cereblon-recruiting molecules. The degradation of IKZF1 and IKZF3 contributes to the anti-proliferative effects of this compound in certain cancer cell lines, such as multiple myeloma.[1]
Q3: What are the potential sources of toxicity or off-target effects with this compound?
A3: Potential sources of toxicity with this compound can be categorized as follows:
-
On-target toxicity: The degradation of the intended targets (NSD2, IKZF1, IKZF3) may have unintended consequences in certain cell types, particularly normal, non-cancerous cells where these proteins play physiological roles.
-
Off-target degradation: this compound could potentially induce the degradation of other proteins (off-targets) that are not its intended targets. This can occur if the this compound molecule facilitates the interaction of the CRBN E3 ligase with other proteins.
-
"Hook effect": At very high concentrations, PROTACs like this compound can exhibit a "hook effect," where the formation of binary complexes (this compound-NSD2 or this compound-CRBN) predominates over the productive ternary complex (NSD2-MS159-CRBN), leading to reduced degradation of the target and potentially unpredictable off-target effects.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to use a consistent and low concentration of the solvent in all experimental and control wells.
Q4: I am observing significant cytotoxicity in my experiments with this compound. What are the initial troubleshooting steps?
A4: If you are observing unexpected cytotoxicity, consider the following:
-
Confirm the optimal concentration range: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. This will help you identify a therapeutic window where you observe target degradation with minimal cytotoxicity.
-
Check your solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically ≤ 0.1%).
-
Assess cell line sensitivity: Different cell lines can have varying sensitivities to this compound. If possible, test the compound on a non-cancerous cell line to assess its general cytotoxicity.
-
Confirm target degradation: Use Western blotting to verify that you are observing degradation of NSD2, IKZF1, and IKZF3 at the concentrations you are using. This will help you correlate target degradation with the observed phenotype.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | The cell line may be particularly sensitive to the on-target effects of NSD2, IKZF1, and/or IKZF3 degradation. | - Perform a detailed time-course experiment (e.g., 24, 48, 72 hours) at a range of low this compound concentrations to find a viable time point and concentration. - Consider using a different cell line that may be less dependent on the target proteins for survival. |
| Inconsistent results between experiments. | - Variability in cell health or passage number. - Inconsistent preparation of this compound dilutions. - Degradation of the this compound compound. | - Maintain a consistent cell culture practice, using cells within a specific passage number range. - Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. - Store the this compound stock solution as recommended by the supplier, protected from light and repeated freeze-thaw cycles. |
| No target degradation is observed, but cytotoxicity is still present. | - The observed toxicity may be due to off-target effects of this compound. - The concentration of this compound may be too high, leading to the "hook effect" and other non-specific toxicities. | - Perform a broad dose-response curve to identify if you are in the hook effect range. - Consider using a negative control compound (if available) that binds to the target but does not recruit the E3 ligase to see if the toxicity is independent of degradation. - If off-target effects are suspected, proteomics-based approaches can be used to identify unintended degraded proteins. |
| The anti-proliferative effect does not correlate with the level of NSD2 degradation. | The observed phenotype may be primarily driven by the degradation of IKZF1 and/or IKZF3, or a combination of all three. | - Perform rescue experiments by overexpressing degradation-resistant versions of NSD2, IKZF1, or IKZF3 to determine the contribution of each target to the observed phenotype. |
Quantitative Data Summary
The following table summarizes the known degradation and anti-proliferative activities of this compound in various cell lines. It is important to note that cytotoxicity (IC50) values can be cell line-dependent and should be determined empirically for your specific system.
| Cell Line | Cell Type | Parameter | Value | Reference |
| 293FT | Human Embryonic Kidney | DC50 (NSD2 degradation) | 5.2 µM | [1] |
| KMS11 | Multiple Myeloma | Anti-proliferation | Effective at 2.5 µM | [2] |
| H929 | Multiple Myeloma | Anti-proliferation | Effective at 2.5 µM | [2] |
Note: DC50 is the concentration at which 50% of the target protein is degraded. Anti-proliferative effects were observed at the indicated concentration, but a specific IC50 for cytotoxicity was not reported in the primary literature. Researchers should perform their own dose-response curves to determine the IC50 for cytotoxicity in their cell line of interest.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound on a given cell line and determine its IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing On-Target Degradation by Western Blot
This protocol is to confirm the degradation of NSD2, IKZF1, and IKZF3 in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Run the gel to separate the proteins by size.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of NSD2, IKZF1, and IKZF3.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced degradation of NSD2.
Caption: A logical workflow for evaluating this compound toxicity and on-target effects.
References
Navigating In Vivo Delivery of Small Molecule Inhibitors: A Technical Support Center
For researchers and drug development professionals, the successful in vivo delivery of small molecule inhibitors is a critical step in translating promising laboratory findings into potential therapeutic applications. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo experiments with small molecule inhibitors, exemplified by a hypothetical molecule, "SM-X".
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of small molecule inhibitors?
A1: The main hurdles in delivering small molecule inhibitors in vivo include poor solubility, off-target toxicity, rapid metabolism and clearance, and difficulty in achieving therapeutic concentrations at the target site.[1][2][3][4] Overcoming these challenges often requires careful formulation, selection of an appropriate delivery vehicle, and optimization of the administration route and dosing regimen.
Q2: How do I select the appropriate animal model for my in vivo study?
A2: The choice of animal model is crucial and depends on the research question and the therapeutic area. Rodent models (mice, rats) are commonly used for initial efficacy, toxicity, and pharmacokinetic studies due to their genetic similarities to humans and ease of handling.[5] For later-stage preclinical development, larger animals like pigs or non-human primates may be used to assess safety and efficacy in a more physiologically relevant system.[5]
Q3: What are the common routes of administration for small molecule inhibitors in vivo?
A3: The route of administration should align with the compound's properties and the intended clinical application.[5] Common routes include:
-
Oral (p.o.): Convenient but requires the compound to be orally bioavailable.
-
Intravenous (i.v.): Ensures rapid and complete bioavailability.[5]
-
Intraperitoneal (i.p.): A common route for preclinical studies, offering good systemic exposure.[5]
-
Subcutaneous (s.c.): Allows for slower, more sustained absorption.[5]
-
Intramuscular (i.m.): Provides a depot for sustained release.[5]
Q4: How can I improve the solubility of my compound for in vivo administration?
A4: Poor aqueous solubility is a frequent challenge. Strategies to improve solubility include:
-
Formulation with co-solvents: Using vehicles such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).
-
Encapsulation in delivery systems: Utilizing liposomes or nanoparticles to carry the compound.[1][6]
-
Salt formation: Converting the compound to a more soluble salt form.
-
Use of cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their solubility.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during in vivo experiments with small molecule inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Poor bioavailability | - Verify the formulation and solubility of the compound.- Consider alternative routes of administration (e.g., i.v. instead of p.o.).- Perform pharmacokinetic studies to determine plasma and tissue concentrations.[7][8][9][10] |
| Inappropriate dosing | - Conduct a dose-response study to identify the optimal therapeutic dose.- Review in vitro potency data to ensure the in vivo doses are relevant. | |
| Rapid metabolism/clearance | - Analyze plasma samples for metabolite formation.- Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and proper justification). | |
| Toxicity/Adverse Effects | Off-target effects | - Profile the compound against a panel of related and unrelated targets.- Conduct histological analysis of major organs to identify signs of toxicity.[6][11][12] |
| Formulation vehicle toxicity | - Run a vehicle-only control group to assess the toxicity of the delivery vehicle.- Reduce the concentration of potentially toxic excipients like DMSO. | |
| Dose-limiting toxicity | - Perform a maximum tolerated dose (MTD) study.- Adjust the dosing regimen (e.g., lower dose, less frequent administration). | |
| High Variability in Results | Inconsistent dosing | - Ensure accurate and consistent preparation of the dosing solution.- Standardize the administration technique to minimize variability between animals. |
| Animal-to-animal variation | - Increase the number of animals per group to improve statistical power.- Ensure the use of age- and weight-matched animals from a reliable supplier. | |
| Issues with the animal model | - Verify the health status of the animals before and during the experiment.- Ensure the disease model is well-characterized and consistently induced. |
Experimental Protocols
Below are generalized protocols for key in vivo experiments. These should be adapted based on the specific compound and research goals.
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer escalating doses of the compound to different groups of animals.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[12]
-
Record body weight at regular intervals.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.
In Vivo Efficacy Study
-
Objective: To evaluate the therapeutic effect of the compound in a relevant disease model.
-
Animal Model: A validated disease model (e.g., tumor xenograft, inflammatory model).
-
Procedure:
-
Induce the disease model in a cohort of animals.
-
Randomize animals into control and treatment groups.
-
Administer the compound at a pre-determined dose and schedule.
-
Monitor disease progression using relevant endpoints (e.g., tumor volume, inflammatory markers).
-
At the end of the study, collect tissues for target engagement and biomarker analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological and experimental processes can aid in understanding and troubleshooting.
Caption: A generalized signaling pathway illustrating how a small molecule inhibitor (SM-X) can modulate gene expression.
Caption: A typical workflow for an in vivo study with a small molecule inhibitor.
References
- 1. The promise and challenge of in vivo delivery for genome therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo toxicity of cationic micelles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
MS159 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MS159 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1] It functions by forming a ternary complex between NSD2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1] this compound has also been shown to effectively degrade the CRBN neo-substrates IKZF1 and IKZF3.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 50 mM in DMSO.
Q3: How should this compound stock solutions be stored?
This compound stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage.[2] Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the known off-targets of this compound?
While this compound effectively degrades NSD2, IKZF1, and IKZF3, it has been reported that it does not degrade GSPT1, a common off-target of some CRBN-based degraders.[3][1]
Troubleshooting Guide: Stability Issues in Solution
A common issue encountered with this compound is its precipitation when diluting a concentrated DMSO stock solution into an aqueous buffer for cell culture experiments. This is a typical behavior for hydrophobic compounds.
Problem: Precipitate forms when diluting this compound DMSO stock into aqueous media.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution may exceed its solubility limit. Try lowering the final working concentration. |
| Rapid Change in Solvent Polarity | The abrupt shift from a highly organic solvent (DMSO) to an aqueous environment can cause the compound to "crash out." To mitigate this, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion. |
| High Final DMSO Concentration in Assay | While a small amount of DMSO is necessary to keep this compound in solution, high concentrations can be toxic to cells. Aim for a final DMSO concentration well below 1%, ideally 0.5% or lower, in your cell culture medium. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Buffer Composition and pH | The pH, ionic strength, and presence of other components in your aqueous buffer can influence the solubility of this compound. If precipitation persists, consider testing different buffer formulations or slight adjustments in pH. |
| Temperature of Aqueous Buffer | Using a cold aqueous buffer can decrease the solubility of hydrophobic compounds. Ensure your cell culture medium or buffer is at room temperature or 37°C before adding the this compound stock solution. |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound working solutions from a DMSO stock for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the calculated volume of DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested. This helps in maintaining a consistent final DMSO percentage across different treatment groups.
-
Add the required volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium. Crucially, add the DMSO stock dropwise to the medium while gently vortexing or swirling the tube to ensure rapid mixing.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%.
-
Use the freshly prepared working solutions immediately for treating cells. Do not store aqueous solutions of this compound.
-
Visualizations
Signaling Pathway of this compound-mediated Degradation
Caption: Mechanism of this compound-induced degradation of NSD2.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for a cell-based degradation assay using this compound.
Troubleshooting Logic for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Overcoming Resistance to MS159 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MS159 PROTAC degrader.
FAQs: Understanding and Overcoming Resistance to this compound
This section addresses potential challenges and sources of resistance that may be encountered during this compound treatment in a research setting.
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins within the cell.[1][2][3][4] It functions as a molecular bridge, simultaneously binding to the target protein, Nuclear Receptor Binding SET Domain Protein 2 (NSD2), and the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This proximity facilitates the tagging of NSD2 with ubiquitin, marking it for degradation by the proteasome. This compound has also been shown to effectively degrade the CRBN neo-substrates IKZF1 and IKZF3.[1][3][5][6][7][8]
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential mechanisms?
Reduced sensitivity or acquired resistance to PROTACs like this compound can arise from several factors. Based on known mechanisms of resistance to other PROTACs and targeted therapies, potential causes include:
-
Alterations in the E3 Ligase Machinery:
-
CRBN Mutations or Downregulation: Since this compound relies on CRBN to function, mutations in the CRBN gene that prevent this compound binding or render the protein non-functional can lead to resistance.[9][10][11][12][13] Reduced expression levels of CRBN would also limit the cell's capacity for this compound-mediated degradation.
-
Dysregulation of CRL4-CRBN Complex Components: The CRBN E3 ligase is part of a larger complex (CRL4-CRBN). Alterations in other components of this complex can impair its overall function and thus reduce this compound efficacy.[14]
-
-
Target Protein Alterations:
-
Impaired Ternary Complex Formation:
-
Steric Hindrance or Allosteric Effects: Cellular changes that hinder the formation of the NSD2-MS159-CRBN ternary complex will prevent protein degradation.
-
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound, preventing it from reaching its target.
-
Metabolic Instability: Alterations in cellular metabolism could lead to the rapid breakdown of this compound.
-
Q3: How can I investigate the mechanism of resistance in my cell line?
To identify the cause of resistance, a systematic approach is recommended:
-
Sequence the CRBN gene: Check for mutations that could affect this compound binding or protein function.
-
Assess CRBN protein levels: Use Western blot to compare CRBN expression in your resistant cell line to the parental, sensitive cell line.
-
Confirm target engagement: While challenging, biophysical assays can help determine if this compound is still able to bind to NSD2 and CRBN.
-
Evaluate ternary complex formation: Co-immunoprecipitation experiments can be used to assess the formation of the NSD2-MS159-CRBN complex.
-
Measure intracellular this compound concentration: Use techniques like mass spectrometry to determine if drug efflux is a contributing factor.
Troubleshooting Guide for this compound Experiments
This guide provides step-by-step solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No degradation of NSD2, IKZF1, or IKZF3 observed. | 1. Compound Integrity: this compound may have degraded. 2. Cell Permeability: this compound is not entering the cells. 3. Low Target or E3 Ligase Expression: Insufficient levels of NSD2, IKZF1/3, or CRBN. 4. Incorrect Assay Conditions: Suboptimal concentration or incubation time. | 1. Confirm the integrity of the this compound stock solution using LC-MS. 2. Use a cell permeability assay to assess uptake. 3. Verify the expression of NSD2, IKZF1, IKZF3, and CRBN by Western blot. 4. Perform a dose-response and time-course experiment to determine the optimal conditions for degradation.[1] |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects in Multi-well Plates: Evaporation or temperature gradients affecting outer wells. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with PBS to minimize edge effects. |
| "Hook Effect" observed (decreased degradation at high concentrations). | Formation of non-productive binary complexes: At high concentrations, this compound can independently bind to NSD2 and CRBN, preventing the formation of the productive ternary complex required for degradation.[18][19] | Perform a wider dose-response experiment with lower concentrations of this compound to identify the optimal concentration range for maximal degradation. |
| Cell death observed is not correlated with target degradation. | Off-target toxicity: this compound may be affecting other cellular pathways, or the E3 ligase ligand itself may have biological activity.[18] | 1. Perform a cell viability assay with a negative control PROTAC that does not bind the target protein. 2. Use a structurally similar control molecule with diminished binding to CRBN or NSD2 to assess off-target effects.[1][3] 3. Conduct proteomic studies to identify other degraded proteins. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound efficacy and investigate resistance mechanisms.
Protocol 1: Western Blot for NSD2, IKZF1, and IKZF3 Degradation
Objective: To quantify the degradation of target proteins following this compound treatment.
Materials:
-
Cell lines of interest (e.g., KMS11, H929)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NSD2, anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and DMSO as a vehicle control) for the desired time points (e.g., 24, 48, 72 hours). Include a positive control for proteasome inhibition by co-treating with MG132.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the NSD2-MS159-CRBN ternary complex.
Materials:
-
Treated cell lysates (as in Protocol 1)
-
Co-IP lysis buffer
-
Antibody against NSD2 or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the other components of the complex (e.g., anti-NSD2) and the immunoprecipitated protein (e.g., anti-CRBN).
-
Protocol 3: Ubiquitination Assay
Objective: To confirm that this compound induces the ubiquitination of NSD2.
Materials:
-
Treated cell lysates (as in Protocol 1, with MG132 co-treatment to allow ubiquitinated proteins to accumulate)
-
Immunoprecipitation reagents for NSD2 (as in Protocol 2)
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation of NSD2: Follow the immunoprecipitation steps from Protocol 2 to pull down NSD2 and its binding partners.
-
Western Blot for Ubiquitin:
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
A high-molecular-weight smear or ladder of bands indicates polyubiquitination of NSD2.
-
Data Presentation
Table 1: Example Data for this compound Dose-Response Experiment
| This compound Concentration (µM) | % NSD2 Degradation (vs. Vehicle) | % IKZF1 Degradation (vs. Vehicle) | % IKZF3 Degradation (vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 0 | 0 | 100 |
| 0.1 | 15 | 25 | 22 | 98 |
| 0.5 | 45 | 60 | 55 | 95 |
| 1.0 | 80 | 92 | 88 | 85 |
| 5.0 | 95 | 98 | 96 | 60 |
| 10.0 | 85 (Hook Effect) | 90 (Hook Effect) | 87 (Hook Effect) | 45 |
Visualizations
Caption: Mechanism of action of the this compound PROTAC degrader.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 14. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 17. kuickresearch.com [kuickresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with MS159
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using MS159, a first-in-class degrader of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NSD2.[1][2] It functions by simultaneously binding to NSD2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of NSD2, marking it for degradation by the proteasome. This compound has also been shown to degrade the CRBN neosubstrates IKZF1 and IKZF3.[1][2]
Q2: What are the appropriate negative controls for this compound experiments?
Two structurally similar but inactive control compounds, MS159N1 and MS159N2, are recommended. MS159N1 has diminished binding to CRBN, and MS159N2 has diminished binding to NSD2.[1][2] Using these controls helps to confirm that the observed effects are due to the specific degradation of NSD2 mediated by this compound.
Q3: How can I confirm that the degradation of NSD2 by this compound is proteasome-dependent?
To confirm that NSD2 degradation is occurring via the ubiquitin-proteasome system, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[1] If this compound-induced degradation of NSD2 is blocked in the presence of the proteasome inhibitor, it confirms the involvement of the proteasome.
Troubleshooting Guide
Issue 1: No degradation of NSD2 is observed after treatment with this compound.
| Potential Cause | Recommended Action |
| Cell line does not express sufficient levels of Cereblon (CRBN). | Confirm CRBN expression in your cell line of interest by Western blot or other protein detection methods. |
| The proteasome is not active in the experimental conditions. | Co-treat with a known proteasome-dependent degrader as a positive control. Ensure that experimental conditions are not inhibiting proteasome function. |
| The concentration of this compound is too low or the treatment time is too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Issues with the this compound compound. | Verify the integrity and concentration of your this compound stock solution. |
Issue 2: High levels of cell toxicity are observed.
| Potential Cause | Recommended Action |
| Off-target effects of this compound at high concentrations. | Lower the concentration of this compound used. Compare the toxicity with the negative control compounds (MS159N1 and MS159N2) to determine if the toxicity is specific to the degradation activity. |
| The degradation of NSD2 and/or its neosubstrates (IKZF1, IKZF3) is toxic to the cell line. | This may be an expected outcome in certain cancer cell lines where these proteins are crucial for survival.[1] Assess cell viability at different time points to distinguish between acute toxicity and the effects of target degradation. |
Issue 3: Unexpected changes in other proteins are observed.
| Potential Cause | Recommended Action |
| This compound is degrading its known neosubstrates, IKZF1 and IKZF3. | This is an expected activity of this compound.[1][2] If you are studying the specific effects of NSD2 degradation, consider these simultaneous effects in your interpretation. |
| Downstream effects of NSD2 degradation. | NSD2 is a histone methyltransferase. Its degradation can lead to widespread changes in gene expression. Consider performing transcriptomic or proteomic analysis to understand the broader cellular response. |
| Off-target effects of this compound. | Use the negative control compounds MS159N1 and MS159N2 to differentiate between off-target effects and effects related to the degradation of NSD2 and its neosubstrates. |
Experimental Protocols
Western Blotting Protocol to Detect NSD2 Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, MS159N1, MS159N2, or vehicle control (e.g., DMSO) for the desired amount of time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NSD2 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Visualizing the Mechanism and Troubleshooting Logic
To aid in understanding the mechanism of this compound and to provide a visual guide for troubleshooting, the following diagrams have been created.
Caption: Mechanism of action of this compound, a PROTAC that recruits NSD2 to the CRBN E3 ligase for proteasomal degradation.
Caption: A troubleshooting workflow for experiments where this compound fails to induce NSD2 degradation.
References
Technical Support Center: MS159 Negative Control Experimental Setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NSD2 PROTAC degrader, MS159.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and what are its primary targets?
A1: this compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3] It functions by linking a selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of NSD2. In addition to NSD2, this compound has been shown to effectively degrade the CRBN neo-substrates IKZF1 and IKZF3.[1][2]
Q2: Why is a negative control crucial when conducting experiments with this compound?
A2: A negative control is essential to ensure that the observed cellular effects are specifically due to the this compound-mediated degradation of NSD2 and not from off-target effects or the compound's chemical structure. An ideal negative control should be structurally similar to this compound but lack a key functional component, thereby helping to distinguish between the intended pharmacological effect and non-specific responses.
Q3: What are the recommended negative controls for this compound and how do they work?
A3: Two structurally similar compounds, MS159N1 and MS159N2, have been developed as negative controls for this compound.[1][2]
-
MS159N1: This control has diminished binding to the CRBN E3 ligase. It can still bind to NSD2, but it cannot recruit the E3 ligase to induce its degradation. This control helps to rule out effects caused by NSD2 binding alone.
-
MS159N2: This control has diminished binding to NSD2.[1][2] It can still bind to the CRBN E3 ligase, but it cannot bring the ligase into proximity with NSD2. This control helps to identify any off-target effects mediated by CRBN engagement.
Q4: How can I confirm that this compound-induced degradation is dependent on the ubiquitin-proteasome system?
A4: To confirm the mechanism of action, you can perform co-treatment experiments with inhibitors of the ubiquitin-proteasome system.[1]
-
Proteasome Inhibitor (e.g., MG132): Co-treatment of cells with this compound and a proteasome inhibitor like MG132 should rescue the degradation of NSD2. An accumulation of ubiquitinated NSD2 would be expected.
-
Neddylation Inhibitor (e.g., MLN4924): Co-treatment with a neddylation inhibitor, which prevents the activation of Cullin-RING E3 ligases like CRBN, should also block this compound-induced degradation of NSD2.[1]
-
Competitive CRBN Ligand (e.g., Pomalidomide): Co-treatment with a high concentration of a CRBN ligand like pomalidomide (B1683931) will compete with this compound for binding to CRBN, thereby inhibiting the degradation of NSD2.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No NSD2 degradation observed with this compound treatment. | Cell line insensitivity: The cell line may not express sufficient levels of CRBN or may have other resistance mechanisms. | Confirm CRBN expression in your cell line. Test this compound in a sensitive cell line like 293FT, KMS11, or H929 as a positive control.[1] |
| Incorrect compound concentration or treatment time: The concentration of this compound may be too low, or the treatment duration too short. | Perform a dose-response and time-course experiment. Effective degradation has been observed at concentrations around 2.5-5 µM for 48-72 hours.[1][3] | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare fresh stock solutions and store them properly as recommended by the supplier. | |
| Significant cell death observed with negative controls (MS159N1/MS159N2). | Off-target toxicity: The negative controls, despite their intended design, may exhibit some off-target effects at high concentrations. | Reduce the concentration of the negative controls to the same level as this compound. Ensure that the observed toxicity is not significantly different from the vehicle control (e.g., DMSO). |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Maintain consistent cell seeding densities. |
| Inconsistent compound handling: Improper storage or handling of compounds can lead to variability. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Validating this compound-Mediated NSD2 Degradation with Negative Controls
-
Cell Seeding: Plate your cells of interest (e.g., 293FT, KMS11) at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare stock solutions of this compound, MS159N1, and MS159N2 in DMSO. On the day of the experiment, dilute the compounds to the desired final concentrations in cell culture medium.
-
Treatment: Treat the cells with this compound, MS159N1, MS159N2, and a vehicle control (DMSO) at the same final concentration (e.g., 2.5 µM) for a specified time (e.g., 48 hours).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NSD2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the NSD2 signal to the loading control. Compare the levels of NSD2 in this compound-treated cells to those in the negative control (MS159N1, MS159N2) and vehicle-treated cells.
Quantitative Data Summary
| Compound | Target Binding | Expected Outcome on NSD2 Levels | Rationale |
| This compound | NSD2 and CRBN | Significant Decrease | Forms a ternary complex, leading to ubiquitination and proteasomal degradation of NSD2. |
| MS159N1 | NSD2 (CRBN binding diminished) | No significant change | Cannot recruit the CRBN E3 ligase to NSD2. |
| MS159N2 | CRBN (NSD2 binding diminished) | No significant change | Cannot bring the CRBN E3 ligase into proximity with NSD2. |
| Vehicle (DMSO) | None | No change | Baseline control for NSD2 expression. |
Visualizations
Caption: Mechanism of action for this compound-mediated NSD2 degradation.
Caption: Workflow for this compound negative control experiment.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling the Specificity of Targeted Protein Degradation: A Comparative Analysis of MS159 and its Negative Control, MS159N1
For researchers, scientists, and professionals in drug development, the ability to confidently attribute a biological effect to a specific molecular action is paramount. In the burgeoning field of targeted protein degradation, the use of meticulously designed control compounds is essential for validating the mechanism of action of novel degraders. This guide provides a detailed comparison of MS159, a first-in-class degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), and its structurally similar negative control, MS159N1, highlighting the experimental data that underscores their differential activities.
This compound is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of NSD2, a histone methyltransferase implicated in multiple myeloma.[1][2] To ensure that the observed effects of this compound are a direct result of its intended degradation activity, a negative control, MS159N1, was developed. MS159N1 is structurally analogous to this compound but possesses diminished binding affinity for the CRBN E3 ligase, rendering it incapable of efficiently inducing protein degradation.[1][2] This comparative guide will delve into the experimental evidence that distinguishes the targeted activity of this compound from the inactive nature of MS159N1.
Quantitative Analysis of Cellular Viability
The differential effects of this compound and its negative control on the proliferation of multiple myeloma cell lines provide a clear functional readout of their activities. The following table summarizes the impact of these compounds on the viability of KMS11 and H929 cells after an 8-day treatment period.
| Cell Line | Treatment (2.5 µM) | Relative Cell Viability (%) (Mean ± SD, n=3) |
| KMS11 | DMSO | 100 |
| This compound | ~50 | |
| MS159N1 | ~100 | |
| MS159N2 | ~100 | |
| UNC6934** | ~100 | |
| H929 | DMSO | 100 |
| This compound | ~60 | |
| MS159N1 | ~100 | |
| MS159N2 | ~100 | |
| UNC6934** | ~100 |
Data sourced from a study by Moreno et al. (2022)[1] *MS159N2 is another negative control with diminished binding to NSD2. **UNC6934 is a selective NSD2-PWWP1 antagonist and a component of this compound.
These data clearly demonstrate that only this compound significantly inhibits the proliferation of both KMS11 and H929 multiple myeloma cell lines.[1] In contrast, the negative control MS159N1, along with another control MS159N2 and the parent NSD2 binder UNC6934, shows no significant effect on cell viability at the same concentration.[1] This indicates that the cytotoxic effect of this compound is dependent on its ability to induce protein degradation.
Mechanism of Action: Delineating the Role of the Ubiquitin-Proteasome System
The targeted degradation of proteins by PROTACs relies on the cellular ubiquitin-proteasome system. To confirm that this compound functions through this pathway, a series of mechanism of action experiments were conducted.
Experimental Protocol: Western Blotting for Protein Degradation
Objective: To determine if this compound-induced degradation of NSD2, IKZF1, and IKZF3 is dependent on the proteasome and the CRBN E3 ligase.
Methodology:
-
Cell Culture: 293FT or KMS11 cells were cultured under standard conditions.
-
Pre-treatment (for inhibition experiments): Cells were pre-treated for 2 hours with either DMSO (vehicle control), a proteasome inhibitor (e.g., 10 nM MLN9708 or 5 µM MG132), or a neddylation inhibitor (e.g., 0.5 µM MLN4924), which inhibits cullin-RING E3 ligase activity. For CRBN competition, cells were co-treated with the CRBN ligand pomalidomide (B1683931) (10 µM).
-
Treatment: Cells were then treated with 5 µM of this compound for 6 to 48 hours.
-
Cell Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with appropriate secondary antibodies and visualized to detect protein bands.
Results Summary:
-
Treatment with this compound led to a significant reduction in the protein levels of NSD2, IKZF1, and IKZF3.[1]
-
Co-treatment with proteasome inhibitors (MG132, MLN9708) or a neddylation inhibitor (MLN4924) rescued the degradation of these proteins, indicating the involvement of the proteasome and a cullin-RING E3 ligase.[1]
-
Co-treatment with pomalidomide, which competes for binding to CRBN, also prevented the degradation of NSD2, confirming that this compound's activity is CRBN-dependent.[1]
-
The negative control, MS159N1, did not induce degradation of NSD2, IKZF1, or IKZF3.[1][2]
Visualizing the Molecular Mechanism and Experimental Logic
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and the logical workflow of the control experiments.
References
Validating the MS159-Induced Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MS159, a first-in-class degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), with relevant alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of the this compound-induced phenotype.
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of NSD2, a histone methyltransferase frequently overexpressed in multiple myeloma.[1][2] In addition to NSD2, this compound also leads to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This targeted protein degradation ultimately results in the inhibition of cancer cell proliferation.[3] The validation of this phenotype relies on comparing the activity of this compound to control molecules and its parent NSD2 binder.
Comparative Analysis of this compound and Control Compounds
To validate the specific effects of this compound, its activity is compared against two structurally similar but functionally impaired control compounds, MS159N1 and MS159N2, as well as its parent NSD2-binding molecule, UNC6934. MS159N1 has diminished binding to the Cereblon (CRBN) E3 ligase, while MS159N2 has reduced affinity for NSD2.[1][2] UNC6934 is a potent antagonist of the NSD2-PWWP1 domain but does not induce its degradation.[4][5][6]
The key differentiator of this compound is its ability to induce the degradation of its target proteins. This is in contrast to UNC6934, which only inhibits NSD2's interaction with H3K36me2 nucleosomes.[4][6] The control compounds, MS159N1 and MS159N2, are crucial for demonstrating that the degradation activity is dependent on the formation of a ternary complex between NSD2, this compound, and CRBN.
Quantitative Data Summary
The following table summarizes the quantitative data comparing the activity of this compound with its parent compound UNC6934.
| Compound | Target(s) | Assay | Cell Line | Key Parameter | Value |
| This compound | NSD2, IKZF1, IKZF3 | NSD2 Degradation | 293FT | DC50 | 5.2 µM[2][7] |
| NSD2 Degradation | 293FT | Dmax | >82%[2] | ||
| Cell Proliferation | KMS11, H929 | Inhibition | Effective at 2.5 µM[3] | ||
| UNC6934 | NSD2-PWWP1 | NSD2-PWWP1 Binding | - | Kd | 80 nM[4] |
| H3K36me2 Nucleosome Interaction | U2OS | IC50 | 1.09 µM[4][5] | ||
| Cell Proliferation | KMS11, H929 | Inhibition | Less effective than this compound[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced protein degradation and a typical experimental workflow for validating its phenotypic effects.
Caption: this compound-induced protein degradation pathway.
Caption: Workflow for validating the this compound-induced phenotype.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the steps to assess the degradation of NSD2, IKZF1, and IKZF3 in multiple myeloma cell lines following treatment with this compound and control compounds.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, H929)
-
This compound, MS159N1, MS159N2, UNC6934
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-NSD2, anti-IKZF1, anti-IKZF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed KMS11 or H929 cells in appropriate culture plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.5-10 µM) or with 2.5 µM of this compound, MS159N1, MS159N2, and UNC6934 for 48-72 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NSD2, IKZF1, IKZF3, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control (GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on the proliferation of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, H929)
-
This compound, MS159N1, MS159N2, UNC6934
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a range of concentrations of this compound and control compounds (e.g., 2.5 µM) for up to 8 days. Include a vehicle control.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the drug concentration to determine the IC50 value, if applicable.
-
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
MS159: A Superior Degrader Outperforms its Parent NSD2 Binder, UNC6934
MS159, a first-in-class Proteolysis Targeting Chimera (PROTAC) degrader, demonstrates significantly enhanced efficacy in suppressing cancer cell growth compared to its parent Nuclear Receptor Binding SET Domain Protein 2 (NSD2) binder, UNC6934. By inducing the degradation of the NSD2 protein, this compound offers a more potent therapeutic strategy than the simple inhibition of NSD2's binding activity.
Developed as a heterobifunctional small molecule, this compound links the NSD2-PWWP1 antagonist UNC6934 to a ligand for the Cereblon (CRBN) E3 ligase. This design enables this compound to recruit the ubiquitin-proteasome system to NSD2, leading to its degradation. In contrast, UNC6934 only acts as an antagonist, disrupting the interaction of NSD2 with chromatin. Experimental data confirms that this degradation mechanism translates to superior anti-proliferative effects in cancer cell lines.[1]
Quantitative Efficacy Comparison
The superior performance of this compound is evident in its ability to induce NSD2 degradation and inhibit cell proliferation at concentrations where UNC6934 shows little to no effect.
| Compound | Target(s) | DC50 (NSD2 Degradation) | Dmax (NSD2 Degradation) | Effect on Cancer Cell Growth |
| This compound | NSD2, IKZF1, IKZF3 | 5.2 µM (in 293FT cells) | >82% | Significantly suppresses growth |
| UNC6934 | NSD2-PWWP1 | No degradation observed | Not applicable | Ineffective in suppressing growth |
Table 1: Comparison of this compound and UNC6934 Efficacy. Data compiled from Meng et al., 2022.
Mechanism of Action: Degradation vs. Binding Inhibition
The fundamental difference in the mechanism of action between this compound and UNC6934 underlies their distinct efficacy profiles.
Figure 1: Mechanism of Action. this compound forms a ternary complex with NSD2 and CRBN E3 ligase, leading to NSD2 ubiquitination and subsequent proteasomal degradation. UNC6934, in contrast, only binds to the PWWP1 domain of NSD2, disrupting its interaction with chromatin.
NSD2 Signaling Pathway
NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription. Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma. By promoting the degradation of NSD2, this compound can effectively shut down these oncogenic signaling pathways.
Figure 2: NSD2 Signaling Pathways. NSD2 promotes oncogenesis through histone methylation and activation of pro-survival signaling pathways.
Experimental Protocols
Cell Viability Assay
The anti-proliferative effects of this compound and UNC6934 were assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cancer cell lines (e.g., KMS11, H929) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound or UNC6934 for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells, was measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Western Blotting for NSD2 Degradation
The degradation of NSD2 was quantified by Western blotting.
Protocol:
-
Cells (e.g., 293FT, KMS11, H929) were treated with various concentrations of this compound or UNC6934 for different time points.
-
Cells were lysed, and total protein was extracted.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for NSD2.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.
-
The signal was visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the NSD2 band was quantified and normalized to a loading control (e.g., GAPDH) to determine the extent of degradation. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) were calculated.
Experimental Workflow
Figure 3: Experimental Workflow. A general workflow for comparing the efficacy of this compound and UNC6934.
References
MS159 Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of MS159, a first-in-class proteolysis targeting chimera (PROTAC) degrader of the nuclear receptor binding SET domain protein 2 (NSD2). This document summarizes available experimental data to offer an objective comparison with relevant alternatives and control compounds.
Introduction to this compound
This compound is a heterobifunctional degrader that links the selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This design enables the recruitment of NSD2 to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This compound has been identified as a valuable chemical tool for studying the roles of NSD2 in health and disease, particularly in the context of multiple myeloma.[3]
On-Target and Off-Target Activity of this compound
The primary intended target of this compound is the NSD2 protein. However, due to its mechanism of action involving the recruitment of the CRBN E3 ligase, this compound also induces the degradation of known CRBN neo-substrates.
Key Findings:
Experimental evidence demonstrates that this compound effectively degrades NSD2, as well as the transcription factors IKZF1 and IKZF3.[1][3] Importantly, it does not lead to the degradation of GSPT1, another known CRBN neo-substrate, indicating a degree of selectivity.[1][3] The degradation of IKZF1 and IKZF3 is considered a potentially beneficial off-target effect in the context of multiple myeloma, as these proteins are validated onco-targets in this disease.[3]
Comparison with Control Compounds
To ascertain the specificity of this compound-mediated degradation, two structurally similar control compounds were developed:
-
MS159N1 (compound 17): This molecule has a diminished binding affinity for the CRBN E3 ligase.[1][4]
-
MS159N2 (compound 18): This compound exhibits reduced binding to the NSD2 protein.[1][4]
Both MS159N1 and MS159N2 are ineffective at degrading NSD2, highlighting that both the recruitment of CRBN and binding to NSD2 are essential for the degradation activity of this compound.[1]
Comparison with Parent Molecule: UNC6934
UNC6934 is the NSD2-PWWP1 binding moiety of this compound.[2] While it selectively binds to the NSD2-PWWP1 domain, it does not possess catalytic inhibitory activity against NSD2.[5] Profiling of UNC6934 has shown it to be highly selective for the NSD2-PWWP1 domain over other human PWWP domains.[6][7][8][9] However, UNC6934 alone is not effective in suppressing the growth of multiple myeloma cells.[3] This underscores the therapeutic advantage of the degradation approach employed by this compound over simple domain antagonism.
Quantitative Data Summary
The following table summarizes the known degradation profile of this compound and the activity of its related control compounds. It is important to note that comprehensive, proteome-wide quantitative mass spectrometry data for a direct head-to-head comparison of this compound with other NSD2 degraders is not available in the public domain at this time.
| Compound | Primary Target | Known Off-Targets (Degradation) | Inactive Against (Degradation) | Rationale for Comparison |
| This compound | NSD2 | IKZF1, IKZF3 | GSPT1 | Investigated Molecule |
| MS159N1 | NSD2 (binding) | N/A (ineffective degrader) | N/A | Negative Control (CRBN binding deficient) |
| MS159N2 | N/A (NSD2 binding deficient) | N/A (ineffective degrader) | N/A | Negative Control (NSD2 binding deficient) |
| UNC6934 | NSD2-PWWP1 (binding only) | N/A (not a degrader) | N/A | Parent NSD2 binder |
| Pomalidomide | CRBN (E3 ligase ligand) | IKZF1, IKZF3, and other zinc-finger proteins | N/A | Parent E3 ligase ligand, known for off-target degradation of zinc-finger proteins |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary publication, "Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos" in the Journal of Medicinal Chemistry. The key assays employed include:
Western Blotting for Protein Degradation
-
Cell Lines: Multiple myeloma cell lines (e.g., KMS11, H929).
-
Treatment: Cells are treated with varying concentrations of this compound, control compounds, or DMSO for specified time periods.
-
Lysis: Cells are lysed in appropriate buffers (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for NSD2, IKZF1, IKZF3, GSPT1, and a loading control (e.g., GAPDH).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system.
Cellular Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with test compounds at various concentrations.
-
Incubation: Plates are incubated for a specified duration (e.g., 8 days).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo.
-
Data Analysis: Luminescence is measured, and data is normalized to DMSO-treated controls to determine the effect on cell proliferation.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and experimental workflow related to this compound.
Caption: Mechanism of action of this compound leading to NSD2 degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a potent and specific degrader of NSD2 that also induces the degradation of the known CRBN neo-substrates IKZF1 and IKZF3, a potentially beneficial off-target effect in multiple myeloma. The use of well-defined negative controls, MS159N1 and MS159N2, has confirmed the specific on-target mechanism of action. While direct, quantitative proteome-wide comparisons with other NSD2 degraders are not yet publicly available, the existing data provides a strong foundation for its use as a chemical probe to study NSD2 biology. Future cross-reactivity studies employing quantitative mass spectrometry will be invaluable for a more comprehensive understanding of the selectivity profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos. [scholars.duke.edu]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
On-Target Efficacy of MS159: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the on-target effects of MS159, a first-in-class proteolysis targeting chimera (PROTAC) degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Designed for researchers, scientists, and drug development professionals, this document outlines the targeted protein degradation capabilities of this compound in comparison to its structurally similar but functionally distinct counterparts, MS159N1 and MS159N2, and its parent NSD2-binding molecule, UNC6934. The presented data, protocols, and pathway visualizations aim to facilitate a clear understanding of this compound's mechanism of action and its potential as a selective therapeutic agent.
Comparative Analysis of On-Target Effects
This compound was engineered to induce the degradation of NSD2 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. To validate its specific on-target activity, two negative control compounds were synthesized: MS159N1, with diminished binding to CRBN, and MS159N2, with diminished binding to NSD2. The following tables summarize the quantitative data from a series of experiments designed to compare the biochemical and cellular activities of these molecules.
Binding Affinities to Target Proteins
The initial step in the mechanism of action for this compound involves its binding to both NSD2 and CRBN. The binding affinities of this compound and its precursor, UNC6934, to the PWWP1 domain of NSD2 were determined using Isothermal Titration Calorimetry (ITC).
| Compound | Target Domain | Binding Affinity (Kd) [μM] |
| This compound | NSD2-PWWP1 | 1.1 ± 0.4[1] |
| UNC6934 | NSD2-PWWP1 | 0.5 ± 0.3[1] |
| MS159N1 | NSD2-PWWP1 | 0.9 ± 0.3[1] |
| MS159N2 | NSD2-PWWP1 | No Appreciable Binding[1] |
Table 1: Binding affinities of this compound and control compounds to the NSD2-PWWP1 domain. Lower Kd values indicate stronger binding.
Protein Degradation Potency and Efficacy
The primary on-target effect of this compound is the degradation of NSD2. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) were quantified in 293FT cells following a 48-hour treatment.
| Compound | Target Protein | DC50 [μM] | Dmax |
| This compound | NSD2 | 5.2 ± 0.9[1][2] | >82%[1][2] |
| MS159N1 | NSD2 | Ineffective | Ineffective[2] |
| MS159N2 | NSD2 | Ineffective | Ineffective[2] |
Table 2: NSD2 degradation efficiency of this compound and its negative controls. Lower DC50 values indicate higher potency.
In addition to NSD2, this compound also induces the degradation of the CRBN neo-substrates IKZF1 and IKZF3.
| Compound | Degrades IKZF1 & IKZF3? |
| This compound | Yes[2][3] |
| MS159N1 | No[2] |
| MS159N2 | Yes[2] |
Table 3: Degradation of CRBN neo-substrates by this compound and control compounds.
Anti-Proliferative Activity in Multiple Myeloma Cell Lines
The functional consequence of NSD2 degradation was assessed by measuring the anti-proliferative effects of this compound and control compounds in the multiple myeloma cell lines KMS11 and H929.
| Compound | Effect on KMS11 & H929 Cell Growth |
| This compound | Effective Inhibition[2] |
| UNC6934 | Less Effective than this compound[2] |
| MS159N1 | No Obvious Growth Inhibition[2] |
| MS159N2 | Some Growth Inhibition (especially in KMS11)[2] |
Table 4: Comparative anti-proliferative effects in multiple myeloma cell lines.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Western Blotting for Protein Degradation
This protocol details the procedure for assessing the degradation of NSD2, IKZF1, and IKZF3 in cell lines treated with this compound and control compounds.
-
Cell Culture and Treatment:
-
Culture 293FT, KMS11, or H929 cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, MS159N1, MS159N2, or UNC6934 for the specified duration (e.g., 48 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Cell Viability Assay
This protocol describes a method for evaluating the anti-proliferative effects of the compounds on multiple myeloma cell lines.
-
Cell Seeding:
-
Seed KMS11 or H929 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, MS159N1, MS159N2, and UNC6934 in culture medium.
-
Add the compounds to the respective wells and include a DMSO-treated control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 8 days).
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of viable cells relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the processes described, the following diagrams have been generated using Graphviz.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NSD2 PROTAC Degraders: MS159 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of nuclear receptor binding SET domain protein 2 (NSD2) has emerged as a promising therapeutic strategy, particularly in hematological malignancies like multiple myeloma where NSD2 is frequently overexpressed.[1] Proteolysis-targeting chimeras (PROTACs) offer a powerful approach to eliminate NSD2, overcoming limitations of traditional inhibitors. This guide provides an objective comparison of the first-in-class NSD2 PROTAC degrader, MS159, with other notable alternatives, supported by experimental data and detailed methodologies.
Introduction to NSD2 PROTAC Degraders
NSD2, a histone methyltransferase, plays a crucial role in gene regulation, and its aberrant activity is linked to various cancers.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, NSD2), a ligand for an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
This guide focuses on a comparative analysis of key NSD2 PROTAC degraders:
-
This compound: The first-in-class NSD2 PROTAC degrader.
-
LLC0424: A highly potent and selective NSD2 PROTAC degrader.
-
UNC8153 and UNC8732: A first and second-generation series of NSD2 degraders with a distinct mechanism of E3 ligase recruitment.
Quantitative Performance Comparison
The following tables summarize the quantitative data for the discussed NSD2 PROTAC degraders, focusing on their degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of NSD2 Degradation Potency (DC50) and Efficacy (Dmax)
| Degrader | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Citation |
| This compound | 5.2 µM | >82% | 293FT | CRBN | [2] |
| LLC0424 | 20 nM | >96% | RPMI-8402 | CRBN | [3][4] |
| UNC8153 | 0.35 µM | 79% | U2OS | Not explicitly stated, novel mechanism | [3] |
| UNC8732 | 60 nM | 97% | Not specified | FBXO22 | [5][6][7] |
Table 2: Cell Growth Inhibition (IC50) of NSD2 Degraders
| Degrader | IC50 (RPMI-8402) | IC50 (SEM) | Citation |
| LLC0424 | 0.56 µM | 3.56 µM | [8] |
In-Depth Look at Each Degrader
This compound
This compound was the first reported PROTAC degrader for NSD2.[9] It effectively induces the degradation of NSD2 in a concentration- and time-dependent manner.[2][10] Its mechanism is dependent on the E3 ligase Cereblon (CRBN) and the proteasome.[2][10] In addition to NSD2, this compound also degrades the CRBN neosubstrates IKZF1 and IKZF3, which are therapeutic targets in multiple myeloma.[10]
LLC0424
LLC0424 has demonstrated significantly higher potency in degrading NSD2 compared to this compound, with a DC50 value in the nanomolar range.[3][4][11][12] Global proteomics studies have shown that LLC0424 is highly selective for NSD2.[3][13] In RPMI-8402 cells, only three proteins, including NSD2, were significantly decreased upon treatment with LLC0424.[3] Similar to this compound, its mechanism is also CRBN- and proteasome-dependent.[4] Furthermore, LLC0424 has shown potent in vivo NSD2 degradation.[3][4]
UNC8153 and UNC8732
UNC8153 represents a novel class of NSD2 degraders.[14][15] Its second-generation successor, UNC8732, exhibits improved potency with a DC50 of 60 nM.[5][6][7] These degraders operate through a distinct mechanism, recruiting the E3 ligase FBXO22.[6][7] The primary amine in UNC8732 is metabolized to an aldehyde, which then engages the E3 ligase to induce NSD2 degradation.[6] This alternative mechanism could be advantageous in contexts where resistance to CRBN-based degraders might arise.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating these degraders.
Caption: Mechanism of Action for NSD2 PROTAC Degraders.
Caption: Experimental Workflow for Evaluating NSD2 Degraders.
Experimental Protocols
Western Blotting for NSD2 Degradation
This protocol is used to quantify the levels of NSD2 protein following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate multiple myeloma cells (e.g., KMS11, H929) at an appropriate density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NSD2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the NSD2 band intensity to the corresponding loading control.
-
Calculate the percentage of NSD2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC degrader in culture medium.
-
Add the diluted compounds to the respective wells and incubate for a desired period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Global Proteomics for Selectivity Profiling (TMT-based)
This protocol outlines a typical tandem mass tag (TMT)-based proteomics experiment to assess the selectivity of a PROTAC degrader.[13]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.
-
-
Cell Lysis, Protein Digestion, and TMT Labeling:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
-
Sample Fractionation and Mass Spectrometry:
-
Combine the labeled peptide samples.
-
Fractionate the pooled sample using basic reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
-
Visualize the data using volcano plots to highlight proteins that are significantly degraded.
-
Conclusion
The development of PROTAC degraders targeting NSD2 represents a significant advancement in the pursuit of novel cancer therapies. While this compound paved the way as the first-in-class NSD2 degrader, subsequent developments like LLC0424 and the UNC series of degraders have demonstrated substantial improvements in potency and have introduced alternative mechanisms of action. LLC0424 stands out for its exceptional potency and high selectivity, making it a valuable tool for further preclinical and potentially clinical investigation. The distinct E3 ligase recruitment mechanism of UNC8732 offers a promising strategy to overcome potential resistance to CRBN-based degraders. The choice of a specific NSD2 degrader for research or therapeutic development will depend on the desired potency, selectivity profile, and the specific cellular context. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and future NSD2-targeting PROTACs.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 3. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. UNC8732 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 8. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-IN-Class NSD2 Degraders for Cancer Therapy - Lindsey James [grantome.com]
- 10. New drug candidates reverse drug resistance in multiple myeloma in preclinical models [bionity.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Rescuing Cellular Phenotypes from MS159-Induced Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies to rescue the cellular effects induced by MS159, a first-in-class proteolysis-targeting chimera (PROTAC) degrader of the nuclear receptor binding SET domain protein 2 (NSD2). This compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The primary downstream effect of this compound in cancer cells, particularly multiple myeloma, is the inhibition of cell proliferation. This guide details methodologies for rescue experiments designed to validate that the observed cellular phenotypes are direct consequences of the degradation of its target proteins.
Understanding this compound and its Effects
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to NSD2, IKZF1, and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation of key cellular proteins results in anti-proliferative effects in cancer cell lines. To rigorously demonstrate that the observed phenotype (e.g., decreased cell viability) is a direct result of the degradation of a specific target protein, "rescue" experiments are essential.
Two primary types of rescue experiments are discussed:
-
Mechanistic Rescue: These experiments aim to rescue the degradation process itself, confirming the mechanism of action of the degrader. This is typically achieved by interfering with the components of the degradation machinery.
-
Phenotypic Rescue: These experiments aim to rescue the cellular phenotype (e.g., cell death) by introducing a version of the target protein that is resistant to degradation. A successful phenotypic rescue provides strong evidence that the degradation of the target protein is indeed responsible for the observed biological effect.
Comparative Analysis of Rescue Experiments
This section compares different approaches to rescue this compound-induced effects, with a focus on experimental design and expected outcomes.
Mechanistic Rescue of Protein Degradation
These experiments are crucial for confirming that this compound's activity is dependent on the ubiquitin-proteasome system and the CRBN E3 ligase.
| Rescue Agent | Target | Mechanism of Rescue | Expected Outcome with this compound | Alternative Degraders for Comparison |
| Proteasome Inhibitors (e.g., MG132, Bortezomib) | 26S Proteasome | Blockade of proteasomal activity, preventing the degradation of ubiquitinated proteins. | Restoration of NSD2, IKZF1, and IKZF3 protein levels in the presence of this compound. | LLC0424 (NSD2 degrader), Lenalidomide (B1683929) (IKZF1/3 degrader) |
| Neddylation Inhibitors (e.g., MLN4924) | NEDD8-Activating Enzyme | Inhibition of Cullin-RING E3 ligase activity, which is dependent on neddylation. | Reversal of this compound-induced degradation of NSD2, IKZF1, and IKZF3. | WEE1 and CK1α degraders |
| CRBN Ligands (e.g., Pomalidomide, Thalidomide) | Cereblon (CRBN) | Competitive binding to CRBN, preventing the recruitment of the PROTAC and its target protein. | Attenuation of this compound-mediated degradation of its targets. | LLC0424 (NSD2 degrader) |
| NSD2 Ligand (e.g., UNC6934) | NSD2 | Competition with this compound for binding to NSD2, thereby preventing the formation of the ternary complex. | Reversal of this compound-induced NSD2 degradation. | Not applicable |
Phenotypic Rescue of Cellular Effects
| Rescue Strategy | Target Protein | Modification for Resistance | Rationale | Expected Outcome |
| Overexpression of a Degradation-Resistant Mutant | IKZF3 | Single amino acid substitution (Q147H) | The Q147 residue is critical for the interaction between IKZF3 and CRBN in the presence of lenalidomide. Mutating it to histidine, as found in the non-degraded family member IKZF2, disrupts this interaction.[1] | Cells expressing the IKZF3 Q147H mutant should be resistant to the anti-proliferative effects of lenalidomide.[1] |
| Proposed Rescue for this compound | NSD2 | Identification and mutation of key residues for CRBN binding or ubiquitination sites. | To demonstrate that the anti-proliferative effect of this compound is due to NSD2 degradation. | Overexpression of a degradation-resistant NSD2 mutant should rescue the cell viability of multiple myeloma cells treated with this compound. |
Experimental Protocols
Protocol 1: Mechanistic Rescue of this compound-Induced Protein Degradation
Objective: To confirm that this compound-mediated degradation of NSD2, IKZF1, and IKZF3 is dependent on the proteasome and CRBN.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, RPMI-8226)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
CRBN ligand (e.g., pomalidomide)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-NSD2, anti-IKZF1, anti-IKZF3, anti-GAPDH)
Procedure:
-
Seed multiple myeloma cells in 6-well plates.
-
Pre-treat cells with the rescue agent (e.g., 10 µM MG132 or 10 µM pomalidomide) or DMSO for 2 hours.
-
Add this compound at the desired concentration (e.g., 1 µM) to the pre-treated cells.
-
Incubate for the desired time point (e.g., 24 hours).
-
Harvest cells and prepare cell lysates.
-
Perform Western blot analysis to assess the protein levels of NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
Protocol 2: Phenotypic Rescue using a Degradation-Resistant Mutant (Based on IKZF3 Q147H)
Objective: To demonstrate that the anti-proliferative effect of a degrader is due to the degradation of a specific target protein.
Part A: Generation of a Degradation-Resistant Mutant Expression Vector
-
Site-Directed Mutagenesis:
-
Obtain a plasmid containing the cDNA of the target protein (e.g., IKZF3).
-
Design primers containing the desired mutation (e.g., changing the codon for Glutamine at position 147 to Histidine).
-
Use a site-directed mutagenesis kit to introduce the point mutation into the plasmid.
-
Sequence the plasmid to confirm the presence of the mutation.
-
Part B: Lentiviral Transduction and Stable Cell Line Generation
-
Produce lentiviral particles carrying the degradation-resistant mutant or wild-type control expression construct in a packaging cell line (e.g., HEK293T).
-
Transduce the target multiple myeloma cell line with the lentiviral particles. The use of polybrene can enhance transduction efficiency.[2][3]
-
Select for stably transduced cells using an appropriate selection marker present in the lentiviral vector (e.g., puromycin).
Part C: Cell Viability Assay
-
Seed the stable cell lines (expressing wild-type target, degradation-resistant mutant, or empty vector control) in 96-well plates.
-
Treat the cells with a dose-response of the degrader (e.g., lenalidomide or this compound) or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo assay.[4][5]
-
MTT Assay: Add MTT reagent to the wells, incubate, and then add a solubilizing agent. Measure the absorbance at 570 nm.[4]
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.[5]
-
-
Analyze the data to compare the sensitivity of the different cell lines to the degrader.
Visualizations
Caption: Mechanistic rescue of this compound-induced degradation.
Caption: Workflow for a phenotypic rescue experiment.
References
Validating the CRBN-Dependency of MS159: A Comparative Guide
For researchers and drug development professionals in the field of targeted protein degradation, rigorously validating the mechanism of action of novel degraders is a critical step. This guide provides a comparative analysis of experimental approaches to confirm the Cereblon (CRBN) dependency of the NSD2 degrader, MS159. We present key experimental data, detailed protocols, and visual workflows to support the robust validation of this compound and similar CRBN-recruiting degraders.
Comparative Analysis of this compound and Control Compounds
This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the proximity of the E3 ubiquitin ligase CRBN to the target protein, Nuclear Receptor Binding SET Domain Protein 2 (NSD2), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] To validate that the degradation of NSD2 by this compound is indeed CRBN-dependent, a comparison with carefully designed control molecules is essential.
| Compound | Description | Rationale for Use | Expected Outcome |
| This compound | A first-in-class NSD2 PROTAC degrader that links a selective NSD2 antagonist (UNC6934) to a CRBN ligand.[2][3] | The active degrader being tested for CRBN-dependent degradation of NSD2. | Potent and specific degradation of NSD2, IKZF1, and IKZF3.[2][3] |
| MS159N1 | A negative control structurally similar to this compound but with diminished binding to the CRBN E3 ligase.[2][3] | To demonstrate that binding to CRBN is necessary for the degradation activity of this compound. | Ineffective degradation of NSD2.[2][3] |
| MS159N2 | A negative control structurally similar to this compound but with diminished binding to NSD2.[2][3] | To confirm that the degradation activity of this compound is dependent on its engagement with the target protein, NSD2. | Ineffective degradation of NSD2.[2][3] |
| UNC6934 | The parent NSD2 binder used in the synthesis of this compound.[2] | To show that simple binding to NSD2 is insufficient to induce its degradation. | No significant degradation of NSD2.[2] |
| Pomalidomide | A known CRBN ligand (an immunomodulatory drug or IMiD).[2][4] | To competitively inhibit the binding of this compound to CRBN and rescue the degradation of NSD2. | Rescue of NSD2 degradation induced by this compound.[2] |
Experimental Validation of CRBN-Dependency
Several key experiments are performed to unequivocally establish the CRBN-dependent mechanism of action of this compound.
Competitive Binding Assay
This assay determines if this compound directly engages with CRBN. The principle relies on the displacement of a fluorescently labeled CRBN ligand (tracer) by the test compound, leading to a decrease in fluorescence polarization.
Experimental Protocol:
-
Reagents and Materials: Purified recombinant CRBN, fluorescently labeled CRBN tracer (e.g., Cy5-thalidomide), this compound, assay buffer, and black, low-binding microtiter plates.[5]
-
Assay Setup: Prepare serial dilutions of this compound. In a microtiter plate, add a constant concentration of CRBN and the fluorescent tracer.[5]
-
Incubation: Add the serially diluted this compound to the wells and incubate at room temperature to reach binding equilibrium.[5]
-
Measurement: Measure the fluorescence polarization using a plate reader.[5]
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.[5]
Western Blot Analysis in Wild-Type vs. CRBN Knockout Cells
This experiment directly assesses the requirement of CRBN for this compound-mediated degradation of NSD2.
Experimental Protocol:
-
Cell Lines: Use wild-type cells (e.g., 293FT or KMS11) and a corresponding CRBN knockout (KO) cell line.[2]
-
Treatment: Treat both wild-type and CRBN KO cells with varying concentrations of this compound for a specified duration (e.g., 6-48 hours).[2]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against NSD2, CRBN, and a loading control (e.g., GAPDH or Tubulin).[2][6][7]
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to compare the levels of NSD2 in this compound-treated wild-type versus CRBN KO cells.[6][8]
Expected Results:
| Cell Line | Treatment | NSD2 Protein Level | CRBN Protein Level |
| Wild-Type | DMSO (Vehicle) | High | Present |
| Wild-Type | This compound | Significantly Reduced | Present |
| CRBN KO | DMSO (Vehicle) | High | Absent |
| CRBN KO | This compound | No significant reduction | Absent |
Rescue Experiments
Rescue experiments further confirm the specific mechanism of action of this compound.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., 293FT) and co-treat with this compound and one of the following: a competitive CRBN ligand (Pomalidomide), a proteasome inhibitor (MG132), or a neddylation inhibitor (MLN4924).[2]
-
Western Blot Analysis: Perform western blotting as described above to assess the levels of NSD2.[2]
Expected Results:
| Co-treatment with this compound | Effect on NSD2 Degradation | Rationale |
| Pomalidomide | Degradation is rescued (NSD2 levels are restored). | Pomalidomide competes with this compound for binding to CRBN, thus preventing the formation of the ternary complex.[2] |
| MG132 (Proteasome Inhibitor) | Degradation is rescued. | This confirms that the degradation of NSD2 is mediated by the proteasome.[2] |
| MLN4924 (Neddylation Inhibitor) | Degradation is rescued. | MLN4924 inhibits the activation of the Cullin-RING ligase complex, which is required for CRBN-mediated ubiquitination.[2] |
Visualizing the Validation Workflow
Signaling Pathway of this compound Action
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ablation of CRBN induces loss of type I collagen and SCH in mouse skin by fibroblast senescence via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Comparative Analysis of MS159 and Structurally Similar Compounds for Targeted Protein Degradation
A detailed examination of the first-in-class NSD2 degrader, MS159, reveals its potent and specific activity in degrading the nuclear receptor binding SET domain protein 2 (NSD2) and the neo-substrates IKZF1 and IKZF3. This guide provides a comparative analysis of this compound against its structurally similar controls, MS159N1 and MS159N2, and the parent NSD2 binder, UNC6934, supported by experimental data on their biochemical and cellular activities.
This compound is a proteolysis-targeting chimera (PROTAC) that potently induces the degradation of NSD2.[1][2] It is composed of the NSD2-PWWP1 antagonist UNC6934 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This bifunctional design allows this compound to recruit CRBN to NSD2, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][2] Furthermore, this compound also effectively degrades the CRBN neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
To thoroughly evaluate the activity and mechanism of this compound, two negative control compounds were developed: MS159N1 (compound 17) and MS159N2 (compound 18). MS159N1 has a diminished binding affinity for the CRBN E3 ligase, while MS159N2 has a reduced affinity for NSD2.[1][2] These controls are crucial for demonstrating that the degradation activity of this compound is dependent on the formation of a ternary complex between the target protein and the E3 ligase. The parent NSD2 binder, UNC6934, is also included in this analysis as a non-degrader control.
Quantitative Performance Comparison
The following table summarizes the quantitative data for this compound and its comparator compounds, focusing on their degradation potency and anti-proliferative effects in multiple myeloma cell lines.
| Compound | Target(s) | DC50 (NSD2 Degradation in 293FT cells) | Effect on IKZF1/3 Degradation (at 2.5 µM) | Cell Viability Effect in KMS11 & H929 cells (at 2.5 µM) |
| This compound | NSD2, IKZF1, IKZF3 | 5.2 µM[3] | Effective Degradation[1] | Effective Inhibition[1] |
| MS159N1 | NSD2 (binding only) | No Degradation[1] | No Degradation[1] | Little to No Effect[1] |
| MS159N2 | IKZF1, IKZF3 | No NSD2 Degradation[1] | Effective Degradation[1] | Little to No Effect[1] |
| UNC6934 | NSD2 (binding only) | No Degradation[1] | No Degradation[1] | Little to No Effect[1] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation. The experimental workflow to assess the efficacy of such compounds typically involves cell treatment, protein level analysis, and cell viability assessment.
This compound-induced degradation pathway.
Experimental workflow for compound comparison.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to determine the levels of NSD2, IKZF1, and IKZF3 proteins in cells following treatment with the compounds.
-
Cell Lysis: Multiple myeloma cells (KMS11, H929) are seeded and treated with this compound, MS159N1, MS159N2, or UNC6934 at the desired concentrations for a specified duration (e.g., 72 hours). After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The protein levels are normalized to the loading control. The half-maximal degradation concentration (DC50) is calculated by plotting the percentage of protein degradation against the logarithm of the compound concentration.
Cell Viability Assay
This protocol measures the effect of the compounds on the proliferation of multiple myeloma cells.
-
Cell Seeding: KMS11 and H929 cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with serial dilutions of this compound, MS159N1, MS159N2, or UNC6934. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 8 days).
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
References
Independent Validation of MS159 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MS159, a first-in-class degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), with relevant alternatives. The information is supported by experimental data from the primary scientific literature to aid in the evaluation of its activity and potential applications.
Overview of this compound
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NSD2.[1] Overexpression of NSD2 is implicated in the progression of certain cancers, particularly multiple myeloma.[1] this compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to NSD2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a promising therapeutic strategy for diseases driven by NSD2 overexpression. In addition to NSD2, this compound has been shown to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
Comparison with Alternatives
To provide a comprehensive evaluation of this compound, its activity is compared with its parent NSD2 binder, negative controls, and another recently developed NSD2 degrader.
| Compound | Target(s) | Mechanism of Action | Reported Potency (NSD2 Degradation) | Key Features |
| This compound | NSD2, IKZF1, IKZF3 | PROTAC-mediated degradation via CRBN E3 ligase | DC50 = 5.2 µM in 293FT cells[2][3] | First-in-class NSD2 degrader; also degrades IKZF1 and IKZF3. |
| UNC6934 | NSD2-PWWP1 domain | Binds to the PWWP1 domain of NSD2, antagonizing its interaction with H3K36me2. | Does not induce degradation.[4][5][6][7][8] | Parent binder for this compound; useful as a non-degrading control. |
| MS159N1 | (Inactive Control) | Structurally similar to this compound but with diminished binding to CRBN. | Does not induce NSD2 degradation.[1] | Negative control to validate CRBN-dependent degradation. |
| MS159N2 | (Inactive Control) | Structurally similar to this compound but with diminished binding to NSD2. | Does not induce NSD2 degradation.[1] | Negative control to validate NSD2-dependent degradation. |
| LLC0424 | NSD2 | PROTAC-mediated degradation via CRBN E3 ligase | DC50 = 20 nM in RPMI-8402 cells[9] | A more recent and potent NSD2 degrader. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of this compound's activity.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of NSD2, IKZF1, and IKZF3 following treatment with this compound.
-
Cell Culture and Treatment: Culture human embryonic kidney 293FT cells or multiple myeloma cell lines (e.g., KMS11, H929) in appropriate media. Treat cells with varying concentrations of this compound, UNC6934, MS159N1, or MS159N2 for specified time points (e.g., 24, 48, 72 hours). A DMSO-treated group should be used as a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Following washes with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to the loading control.
Antibodies used in the primary study include:[1]
-
Mouse anti-NSD2
-
Rabbit anti-GAPDH
-
Rabbit anti-IKZF1
-
Rabbit anti-IKZF3
-
Rabbit anti-CRBN
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed multiple myeloma cells (e.g., KMS11, H929) in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Mechanism of Action
To better understand the biological processes involved, the following diagrams illustrate the signaling pathway and the experimental workflow for validating this compound's activity.
NSD2 Signaling and this compound's Mechanism of Action
Caption: Mechanism of this compound-induced NSD2 degradation and its downstream effects.
Experimental Workflow for this compound Validationdot
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MS159-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by eliminating disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that induce the degradation of specific proteins. MS159 is a first-in-class PROTAC designed to degrade the nuclear receptor binding SET domain protein 2 (NSD2), a lysine (B10760008) methyltransferase implicated in multiple myeloma. This guide provides an objective comparison of this compound's specificity with alternative degradation technologies, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
This compound: Mechanism of Action and On-Target Activity
This compound is a heterobifunctional molecule that links a selective NSD2-PWWP1 domain antagonist, UNC6934, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This design facilitates the formation of a ternary complex between NSD2 and CRBN, leading to the ubiquitination of NSD2 and its subsequent degradation by the proteasome.
dot
Caption: this compound facilitates the formation of a ternary complex, leading to NSD2 ubiquitination and proteasomal degradation.
Quantitative assessment in 293FT cells revealed that this compound induces NSD2 degradation in a concentration-dependent manner with a half-maximal degradation concentration (DC50) of 5.2 µM and a maximum degradation (Dmax) of over 82% after a 48-hour treatment.[1][2]
Specificity Profile of this compound: On- and Off-Target Effects
A critical aspect of any degrader is its specificity. While this compound effectively degrades NSD2, it also induces the degradation of known CRBN neo-substrates, Ikaros (IKZF1) and Aiolos (IKZF3).[1] However, it does not degrade GSPT1, another known CRBN substrate, highlighting a degree of selectivity.[1] Further studies assessing the global proteome changes upon this compound treatment are necessary for a comprehensive off-target profile.
Comparison with Alternative NSD2 Degrader: LLC0424
Recently, another NSD2 PROTAC degrader, LLC0424, has been developed, offering a point of comparison. LLC0424 demonstrates significantly higher potency in degrading NSD2.
| Degrader | Target | Cell Line | DC50 | Dmax | Reference |
| This compound | NSD2 | 293FT | 5.2 µM | >82% | [1][2][3] |
| LLC0424 | NSD2 | RPMI-8402 | 20 nM | 96% | [4] |
This data indicates that LLC0424 is a more potent degrader of NSD2 than this compound. The choice between these two molecules may depend on the specific experimental requirements, such as the desired concentration range and cell line.
Broader Landscape of Targeted Protein Degradation Technologies
Beyond PROTACs, other technologies are emerging for targeted protein degradation, each with distinct mechanisms and potential advantages.
| Technology | Mechanism | Key Features |
| SNIPERs | Recruit IAP E3 ligases to the target protein for ubiquitination and degradation. | Can simultaneously degrade the target protein and IAPs, which can be beneficial in cancer therapy.[] |
| Molecular Glues | Small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to degradation. | Typically have lower molecular weight than PROTACs.[6] |
| LYTACs | Lysosome-targeting chimeras that direct extracellular and membrane-associated proteins to the lysosome for degradation. | Can target proteins that are not accessible to the ubiquitin-proteasome system.[7][8] |
The selection of a degradation strategy depends on the nature of the target protein, its subcellular localization, and the desired therapeutic or research application.
Experimental Protocols for Assessing Degradation Specificity
To rigorously assess the specificity of a degrader like this compound, a multi-pronged approach combining global proteomics with targeted validation is recommended.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry (MS)-based global proteomics provides a comprehensive and unbiased view of proteome-wide changes following degrader treatment.
dot
Caption: Workflow for unbiased off-target discovery using global proteomics.
1. Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat cells with the degrader at its effective concentration (e.g., DC80) and a vehicle control (e.g., DMSO). Include multiple time points to assess the kinetics of degradation.
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
3. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.
4. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
Orthogonal Validation of Potential Off-Targets
Identified potential off-targets from global proteomics should be validated using orthogonal methods.
-
Western Blotting: A standard and widely used technique to confirm the degradation of specific proteins.
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM): Highly sensitive and specific MS-based methods for quantifying a predefined list of proteins with high accuracy.
Target Engagement Assays
To confirm direct binding of the degrader to potential off-targets, cellular target engagement assays can be employed.
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the degrader indicates direct engagement.
Conclusion
This compound is a valuable tool for studying the biological functions of NSD2 through its targeted degradation. While it demonstrates on-target activity, its off-target profile, particularly the degradation of IKZF1 and IKZF3, should be considered when interpreting experimental results. The availability of more potent degraders like LLC0424 provides researchers with alternative tools. A thorough assessment of specificity using a combination of global proteomics and targeted validation methods is crucial for the development and application of any targeted protein degrader. This comparative guide provides a framework for researchers to make informed decisions regarding the use of this compound and other degradation technologies in their studies.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS 159 Supplier | CAS 3031353-59-7 | this compound | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Laboratory Chemical Waste (Exemplified by MS159)
For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of laboratory chemicals, using the placeholder "MS159" to represent a typical hazardous chemical compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the chemical . The SDS provides detailed information regarding the substance's hazards, handling, storage, and emergency measures.
General Handling Guidelines:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Handle all chemical waste in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid direct contact with the chemical. In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Prevent the release of chemical vapors into the laboratory atmosphere.[2]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[1][3]
Chemical Waste Disposal Protocol
The following step-by-step process outlines the standard procedure for the disposal of hazardous chemical waste in a laboratory setting.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste are crucial to prevent dangerous reactions.
-
Do not mix different chemical wastes unless explicitly instructed to do so by safety guidelines.[4]
-
Segregate waste into compatible categories such as:
-
Halogenated solvents
-
Non-halogenated solvents
-
Aqueous waste (acidic and basic)
-
Solid waste
-
-
Never dispose of hazardous chemicals down the drain or in the regular trash.[4][5]
Step 2: Container Management
The selection and handling of waste containers are critical for safe storage and transport.
-
Use containers that are compatible with the chemical waste being stored. Plastic or glass bottles are common, but compatibility must be verified.[5]
-
Ensure the container is in good condition, with no leaks or cracks.[6]
-
Keep waste containers securely closed except when adding waste.[6]
-
Do not overfill containers; a general rule is to fill them to no more than 80% capacity to allow for vapor expansion.
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[5][6]
-
The label must include:
-
The full chemical name of all components in the container. Chemical formulas or abbreviations are not acceptable.[5]
-
The approximate percentage or concentration of each component.
-
The date when the waste was first added to the container.[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
Hazard pictograms as appropriate (e.g., flammable, corrosive, toxic).[5]
-
Step 4: Storage of Chemical Waste
Waste must be stored safely pending collection by a certified hazardous waste disposal service.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[6]
-
Segregate incompatible waste containers to prevent accidental mixing.[6]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5]
-
Complete any required waste disposal forms accurately and completely.[5]
-
Follow the specific procedures provided by your EHS office for waste pickup.
Quantitative Data Summary for Waste Management
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 80% capacity | General laboratory best practice |
| Empty Container Rinsing | Triple rinse with a suitable solvent | [6][7] |
| Waste Pickup Request | Submit when container is ¾ full or after 150 days (for labs) | [8] |
Experimental Protocol: Triple Rinsing of Empty Chemical Containers
This protocol is essential for decontaminating empty containers that held hazardous chemicals before they can be disposed of as non-hazardous waste.
Methodology:
-
Select an appropriate solvent: Use a solvent that is capable of dissolving the chemical residue in the container. For many chemicals, water is sufficient. For others, a specific organic solvent may be required.[6]
-
First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring it is about 10% of the container's volume. Secure the cap and swirl the container to rinse all interior surfaces thoroughly.
-
Collect the Rinsate: Pour the solvent from the container into the appropriate hazardous waste container. This rinsate is now considered hazardous waste.[6]
-
Second and Third Rinses: Repeat steps 2 and 3 two more times to ensure the container is thoroughly decontaminated.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[7]
-
Final Disposal: Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a hazardous chemical like this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste.
References
- 1. keyorganics.net [keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. MDEQ - Guide to HHW [mdeq.ms.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling MS159 (L-α-Phosphatidylinositol)
Disclaimer: The product code "MS159" has been identified as "L. mono Enrichment Supplement-I," with the primary active and hazardous component being L-α-phosphatidylinositol. This guide pertains to the safe handling of L-α-phosphatidylinositol. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the complete and most current information.
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, which contains L-α-phosphatidylinositol. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE) and Immediate Safety Precautions
When handling this compound (L-α-phosphatidylinositol), it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes or fine dust. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | For powdered forms, a dust mask (such as an N95) or a respirator should be used to avoid inhalation.[1] |
Hazard and Safety Data
L-α-phosphatidylinositol is classified as a combustible solid and is considered severely hazardous to water (Water Hazard Class 3).[1] Adherence to safety protocols is mandatory to mitigate risks.
| Hazard Category | Data Point | Value/Information |
| Acute Toxicity | Oral LD50 | Data not available |
| Dermal LD50 | Data not available | |
| Inhalation LC50 | Data not available | |
| Flammability | Flash Point | Not applicable[1] |
| Autoignition Temperature | Data not available | |
| Physical/Chemical Properties | Physical State | Powder[1] |
| Storage Temperature | -20°C[1][2] | |
| Solubility | Soluble in water (up to 2 mg/mL with sonication and warming) and DMSO (up to 1 mg/mL with sonication and warming).[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of L-α-phosphatidylinositol and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn.
-
Weighing and Aliquoting :
-
For powdered forms, conduct all weighing and aliquoting in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weigh boats) and handle with care to avoid generating dust.
-
-
Dissolving :
-
When dissolving in solvents such as water or DMSO, do so slowly and with gentle agitation.[2]
-
For aqueous solutions, sonication and warming to 60°C may be necessary to achieve full dissolution.[2]
-
For DMSO solutions, use newly opened, hygroscopic DMSO for best results, with sonication and warming to 60°C as needed.[2]
-
-
Cross-Contamination : Avoid contact with strong oxidizing agents.
-
Spills : In case of a spill, follow the spill response plan outlined below.
Storage Protocol:
-
Short-term Storage : Store at -20°C in a tightly sealed container, away from moisture.[2]
-
Long-term Storage : For long-term storage of solutions, it is recommended to store at -80°C for up to 6 months.[2] For powdered form, storage at -20°C is appropriate.
-
Inert Atmosphere : For unsaturated lipids, which are prone to oxidation, it is best practice to store them under an inert gas like argon or nitrogen.[3]
Disposal Plan
All waste containing L-α-phosphatidylinositol must be treated as hazardous waste.
-
Solid Waste :
-
Collect any solid waste (e.g., contaminated weigh boats, paper towels) in a designated, sealed hazardous waste container.
-
Label the container clearly as "Hazardous Waste: L-α-phosphatidylinositol."
-
-
Liquid Waste :
-
Collect all liquid waste containing L-α-phosphatidylinositol in a sealed, leak-proof container.
-
Label the container clearly with the chemical name and concentration.
-
-
Disposal :
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Do not pour any waste containing this chemical down the drain.
-
Experimental Protocol: Phospholipase C (PLC) Activity Assay
L-α-phosphatidylinositol is a common substrate for Phospholipase C (PLC), an important enzyme in cellular signaling. The following is a generalized protocol for a colorimetric PLC activity assay.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 10 mM Tris, 144 mM NaCl, pH 7.4).
-
Prepare a stock solution of L-α-phosphatidylinositol in the assay buffer. The final concentration will depend on the specific assay kit and experimental design.
-
Prepare a positive control (purified PLC enzyme) and a negative control (assay buffer alone).
-
-
Assay Procedure :
-
Add a known amount of the L-α-phosphatidylinositol substrate solution to each well of a microplate.
-
Add the experimental sample (e.g., cell lysate) or the positive/negative controls to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction using a stop solution as specified by the assay kit.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis :
-
Calculate the PLC activity based on the change in absorbance or fluorescence, using a standard curve if necessary.
-
Visualizations
Experimental Workflow for PLC Activity Assay
Caption: Workflow for a Phospholipase C (PLC) activity assay.
Phosphatidylinositol Signaling Pathway
Caption: The Phosphatidylinositol signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
